Ensitrelvir
Description
ENSITRELVIR is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.
SARS-CoV-2 3CL protease inhibito
Properties
IUPAC Name |
6-[(6-chloro-2-methylindazol-5-yl)amino]-3-[(1-methyl-1,2,4-triazol-3-yl)methyl]-1-[(2,4,5-trifluorophenyl)methyl]-1,3,5-triazine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClF3N9O2/c1-32-7-12-4-18(13(23)5-17(12)30-32)28-20-29-21(36)35(9-19-27-10-33(2)31-19)22(37)34(20)8-11-3-15(25)16(26)6-14(11)24/h3-7,10H,8-9H2,1-2H3,(H,28,29,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPBBNUOBOFBFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(C(=CC2=N1)Cl)NC3=NC(=O)N(C(=O)N3CC4=CC(=C(C=C4F)F)F)CC5=NN(C=N5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClF3N9O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2647530-73-0 | |
| Record name | Ensitrelvir | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2647530730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ensitrelvir | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX665RAA3H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ensitrelvir's Mechanism of Action Against SARS-CoV-2 Variants: A Technical Guide
Introduction
Ensitrelvir (trade name Xocova®, development code S-217622) is an orally administered antiviral agent developed for the treatment of COVID-19. It is a novel, non-peptidic, non-covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2][3] The 3CLpro is a viral cysteine protease essential for the replication of coronaviruses.[4][5][6] By targeting this highly conserved enzyme, ensitrelvir effectively blocks the viral life cycle, demonstrating broad-spectrum activity against numerous SARS-CoV-2 variants of concern.[7][8] This guide provides a detailed examination of its molecular mechanism, efficacy across variants, resistance profile, and the experimental methodologies used for its characterization.
1. Core Mechanism of Action: Inhibition of 3CL Protease
The SARS-CoV-2 genome is translated into two large polyproteins, pp1a and pp1ab. The 3CL protease is responsible for cleaving these polyproteins at 11 distinct sites to release functional non-structural proteins (NSPs) that are vital for forming the viral replication and transcription complex (RTC).[5] Inhibition of 3CLpro halts this maturation process, thereby preventing viral replication.[4]
Ensitrelvir acts as a competitive, reversible inhibitor. High-resolution crystal structures reveal that it binds directly within the substrate-binding pocket of the 3CLpro active site.[2][3] Unlike covalent inhibitors such as nirmatrelvir, ensitrelvir does not form a covalent bond with the catalytic cysteine (Cys145) residue. Instead, it occupies the S1, S2, and S1' subsites, mimicking the natural substrate and blocking its access.[2][3][9] This non-covalent interaction is characterized by a network of hydrogen bonds and hydrophobic contacts with key amino acid residues, including T26, G143, S144, C145, H163, and E166, which stabilizes the inhibitor within the active site.[5]
2. Efficacy Against SARS-CoV-2 Variants
A key advantage of targeting the 3CLpro is its high degree of conservation across different coronaviruses and SARS-CoV-2 variants, in contrast to the rapidly mutating spike protein.[7][10] This conservation means that ensitrelvir retains potent antiviral activity against a wide array of variants, including those that show reduced susceptibility to neutralizing antibodies or spike-targeting therapeutics.
Table 1: In Vitro Antiviral Activity of Ensitrelvir Against SARS-CoV-2 Variants Summarizes the 50% effective concentration (EC₅₀) values of ensitrelvir against various SARS-CoV-2 variants in cell-based assays.
| Variant (Lineage) | Cell Line | EC₅₀ (µM) | Reference |
| Wuhan (A) | VeroE6/TMPRSS2 | 0.37 | [7] |
| Mu (B.1.621) | VeroE6T | 0.41 | [1] |
| Lambda (C.37) | VeroE6T | 0.52 | [1] |
| Theta (P.3) | VeroE6T | 0.44 | [1] |
| Omicron (BA.1.1) | VeroE6T | 0.29 | [1] |
| Omicron (BA.2) | VeroE6T | 0.22 | [1] |
| Omicron (BA.2.75) | VeroE6T | 0.28 | [1] |
| Omicron (BA.4) | VeroE6T | 0.28 | [1] |
| Omicron (BA.5) | VeroE6T | 0.26 | [1] |
| Omicron (BQ.1.1) | VeroE6T | 0.27 | [1] |
| Omicron (XBB.1) | VeroE6T | 0.29 | [1] |
| Omicron (XBB.1.5) | VeroE6/TMPRSS2 | 0.57 | [7] |
| Omicron (CH.1.1.11) | VeroE6/TMPRSS2 | 0.38 | [7] |
Table 2: Inhibitory Activity of Ensitrelvir Against Wild-Type and Mutant 3CL Protease Presents the 50% inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ) values from enzymatic assays.
| 3CLpro Mutation | IC₅₀ (nM) | Fold Change vs. WT | Reference |
| Wild-Type (WT) | 13 | N/A | [9] |
| G15S | 12 | 0.92 | [9] |
| K90R | 13 | 1.0 | [9] |
| P132H (Omicron) | 14 | 1.08 | [9] |
| M49I | - (Kᵢ fold change: 6) | 6.0 | [5][11] |
| G143S | - (Kᵢ fold change: 15) | 15.0 | [5][11] |
| R188S | - (Kᵢ fold change: 5.7) | 5.7 | [5][11] |
The data consistently show that ensitrelvir maintains its potency across numerous variants, including the Omicron sublineages that have dominated globally.[1][7] The P132H mutation, a signature of the Omicron variant, has been shown to have no significant impact on ensitrelvir's inhibitory activity.[12]
3. Resistance Profile
While 3CLpro is highly conserved, the emergence of resistance is a potential concern with any antiviral. In vitro studies have identified specific mutations in the 3CLpro that can reduce susceptibility to ensitrelvir. These include:
-
M49I/L, G143S, R188S: These polymorphisms have been shown to diminish inhibition constants for ensitrelvir.[5][11]
-
E166A/V: This substitution can reduce sensitivity to ensitrelvir.[13]
-
G23del (Glycine 23 deletion): A deletion at this position has been shown to confer high-level resistance (>1,000-fold) to ensitrelvir in vitro.[14] Interestingly, this same mutation paradoxically increases susceptibility to the covalent inhibitor nirmatrelvir.[15]
Despite these in vitro findings, surveillance data from global databases (as of late 2022) indicated that the prevalence of mutations known to affect ensitrelvir or nirmatrelvir activity was very low (around 0.5%).[16] Continuous monitoring remains crucial for the early detection of clinically relevant resistant strains.[16]
4. Experimental Protocols
The characterization of ensitrelvir's mechanism and efficacy relies on standardized biochemical and cell-based assays.
4.1. Antiviral Activity Assay (Cell-Based)
This assay determines the concentration of a drug required to inhibit viral replication in cultured cells. A common method involves measuring the reduction of virus-induced cytopathic effect (CPE).[7]
Methodology:
-
Cell Seeding: VeroE6/TMPRSS2 cells are seeded into 96-well plates at a density of approximately 1.5 x 10⁴ cells/well and incubated.[1]
-
Compound Addition: Ensitrelvir is serially diluted (typically in DMSO) and added to the wells.
-
Viral Infection: Cells are infected with a specific SARS-CoV-2 variant at a predetermined multiplicity of infection (e.g., 300–3000 TCID₅₀/well).[1]
-
Incubation: The plates are incubated at 37°C with 5% CO₂ for 3 to 4 days to allow for viral replication and CPE development.[1]
-
Viability Assessment: Cell viability is measured using a luminescent assay such as CellTiter-Glo®, which quantifies ATP as an indicator of metabolically active cells.[1]
-
Data Analysis: The EC₅₀ value is calculated by fitting the dose-response curve using a four-parameter logistical model.[1]
4.2. 3CLpro Enzymatic Inhibition Assay
This biochemical assay directly measures the ability of an inhibitor to block the enzymatic activity of the 3CL protease. It often utilizes a Förster Resonance Energy Transfer (FRET)-based substrate.
Methodology:
-
Reagent Preparation:
-
Recombinant SARS-CoV-2 3CLpro (wild-type or mutant) is expressed and purified.[1]
-
A FRET peptide substrate containing a cleavage site for 3CLpro, flanked by a fluorophore and a quencher, is synthesized.
-
Ensitrelvir is serially diluted in DMSO and then mixed with an assay buffer (e.g., 20 mM Tris-HCl, pH 7.5).[1]
-
-
Assay Reaction:
-
Signal Detection: The plate is monitored in a fluorescence plate reader. As the protease cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence signal.
-
Data Analysis: The rate of fluorescence increase is proportional to enzyme activity. Inhibition is calculated relative to a no-drug control, and the IC₅₀ value is determined by fitting the dose-response data.[1]
Ensitrelvir is a potent, orally bioavailable antiviral that functions through the non-covalent inhibition of the SARS-CoV-2 3CL protease, a highly conserved and essential viral enzyme. Its mechanism of action confers broad and consistent efficacy against a wide range of SARS-CoV-2 variants, including numerous Omicron sublineages. Structural and biochemical studies have precisely elucidated its binding mode within the protease active site. While in vitro studies have identified potential resistance pathways, the clinical prevalence of such mutations appears to be low. The robust, variant-proof mechanism of ensitrelvir underscores its importance as a therapeutic tool in the ongoing management of COVID-19.
References
- 1. Ensitrelvir is effective against SARS-CoV-2 3CL protease mutants circulating globally - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Molecular mechanism of ensitrelvir inhibiting SARS-CoV-2 main protease and its variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Structural basis of nirmatrelvir and ensitrelvir activity against naturally occurring polymorphisms of the SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of deuterated S-217622 (Ensitrelvir) with antiviral activity against coronaviruses including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shionogimedical.com [shionogimedical.com]
- 8. Structural basis for the inhibition of coronaviral main proteases by ensitrelvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Global prevalence of SARS-CoV-2 3CL protease mutations associated with nirmatrelvir or ensitrelvir resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensitrelvir: A Technical Guide to its Molecular Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ensitrelvir (trade name Xocova, development code S-217622) is an orally bioavailable antiviral medication developed for the treatment of COVID-19.[1][2] It is a potent, non-covalent, and non-peptidic inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro), an enzyme critical for viral replication.[1][3][4] This guide provides a detailed overview of the molecular structure, physicochemical properties, mechanism of action, and key experimental data related to Ensitrelvir.
Molecular Structure and Physicochemical Properties
Ensitrelvir is a complex heterocyclic molecule designed for high specificity and oral bioavailability.[3][5] Its structure incorporates a 1,3,5-triazinane-2,4-dione core, which is strategically substituted with three distinct groups: a 2,4,5-trifluorobenzyl group, a 1-methyl-1H-1,2,4-triazol-3-yl)methyl group, and a 6-chloro-2-methyl-2H-indazol-5-yl)imino group.[6] This three-arm scaffold allows for precise interaction within the active site of the viral protease.[7][8] The crystal structure of Ensitrelvir in complex with the SARS-CoV-2 main protease (Mpro) has been resolved to high resolutions, such as 1.51 Å and 1.8 Å, providing detailed insights into its binding mode.[9][10]
Data Presentation: Physicochemical Properties of Ensitrelvir
The key identifying and physicochemical properties of Ensitrelvir (free base) and its fumarate salt are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | 6-[(6-chloro-2-methylindazol-5-yl)amino]-3-[(1-methyl-1,2,4-triazol-3-yl)methyl]-1-[(2,4,5-trifluorophenyl)methyl]-1,3,5-triazine-2,4-dione | [11] |
| Synonyms | S-217622, Xocova | [1][12] |
| CAS Number | 2647530-73-0 (Free Base); 2757470-18-9 (Fumarate) | [1][11][12] |
| Molecular Formula | C₂₂H₁₇ClF₃N₉O₂ (Free Base); C₂₆H₂₁ClF₃N₉O₆ (Fumarate) | [11][12] |
| Molecular Weight | 531.88 g/mol (Free Base); 647.96 g/mol (Fumarate) | [4][12] |
| Appearance | Solid powder | [1] |
| Solubility | Poorly soluble in water. Soluble in DMSO. Different crystalline forms (metastable Form I, stable Form III, hydrate Form IV) exhibit different solubility profiles. | [13][14] |
| LogP | 2.7 - 2.8 | [13] |
| pKa (base) | 2.8 - 2.9 | [13] |
Mechanism of Action
Ensitrelvir's antiviral activity stems from its highly specific inhibition of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[15][16] This viral enzyme is a cysteine protease responsible for cleaving the viral polyproteins (pp1a and pp1ab) at 11 specific sites.[17] This cleavage process is an essential step for releasing functional non-structural proteins that form the viral replication-transcription complex (RTC).[18][19]
By binding non-covalently to the substrate-binding pocket of 3CLpro, specifically interacting with the S1, S2, and S1' subsites, Ensitrelvir blocks the protease's catalytic activity.[7][9] This inhibition prevents the maturation of viral proteins, thereby halting viral replication.[16][18] A key advantage of Ensitrelvir is its high selectivity for the viral protease over human proteases such as caspase-2, chymotrypsin, and various cathepsins, minimizing the potential for off-target effects.[3]
Quantitative Antiviral and Pharmacokinetic Data
Ensitrelvir has demonstrated potent antiviral activity in vitro and favorable pharmacokinetic properties in clinical studies.
Data Presentation: In Vitro Antiviral Activity
| Parameter | Value | Description | Reference(s) |
| IC₅₀ vs. SARS-CoV-2 3CLpro | 13 nM | The half-maximal inhibitory concentration against the isolated 3CL protease enzyme in a biochemical assay. | [1][3][4] |
| EC₅₀ vs. SARS-CoV-2 (VeroE6/TMPRSS2) | 0.29 - 1.4 µM | The half-maximal effective concentration in cell-based assays against various SARS-CoV-2 variants, including Alpha, Beta, Gamma, and Delta. | [3] |
| Selectivity vs. Human Proteases | IC₅₀ > 100 µM | Inhibitory concentration against human proteases (caspase-2, chymotrypsin, thrombin, cathepsins B, D, G, L), indicating high selectivity. | [3] |
Data Presentation: Pharmacokinetic Parameters in Humans
| Parameter | Value | Description | Reference(s) |
| Bioavailability | Orally bioavailable | The drug is effectively absorbed after oral administration. | [3][8] |
| Half-life (t₁/₂) | Approx. 42.2 - 51 hours | The long elimination half-life supports a once-daily dosing regimen. | [20][21] |
| Effect of Food | No clinically meaningful impact on total exposure (AUC). Tmax is delayed in the fed state. | Ensitrelvir can be administered without regard to meals. | [21][22] |
| Clinical Dosing | Day 1: 375 mg (loading dose)Days 2-5: 125 mg (maintenance dose) | Dosing regimen used in Phase 3 clinical trials (e.g., SCORPIO-SR). | [20][23][24] |
Experimental Protocols
The following sections outline the methodologies for key experiments used to characterize Ensitrelvir.
SARS-CoV-2 3CL Protease Inhibition Assay
This assay quantifies the ability of Ensitrelvir to inhibit the enzymatic activity of recombinant 3CLpro.
-
Principle: A fluorescence resonance energy transfer (FRET)-based assay is commonly used.[9] A synthetic peptide substrate containing a fluorophore and a quencher is cleaved by 3CLpro, leading to an increase in fluorescence.
-
Methodology:
-
Recombinant SARS-CoV-2 3CLpro is pre-incubated with varying concentrations of Ensitrelvir (or DMSO as a control) in an appropriate buffer (e.g., 20 mM Tris-HCl, pH 7.5).[25]
-
The enzymatic reaction is initiated by adding the FRET peptide substrate.
-
The reaction is monitored by measuring the increase in fluorescence over time using a plate reader.
-
The rate of reaction is calculated for each Ensitrelvir concentration.
-
IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.[25]
-
Cell-Based Antiviral Activity Assay
This assay evaluates the efficacy of Ensitrelvir in inhibiting viral replication in a cellular context.
-
Principle: The assay measures the ability of the compound to protect host cells from the cytopathic effects (CPE) induced by SARS-CoV-2 infection.
-
Methodology:
-
Cell Seeding: VeroE6 cells engineered to express human TMPRSS2 (VeroE6/TMPRSS2) are seeded into 96-well plates.[3][25]
-
Compound Addition: The following day, the cell culture medium is replaced with a medium containing serial dilutions of Ensitrelvir or a vehicle control.
-
Viral Infection: Cells are then infected with a specific strain of SARS-CoV-2 at a predetermined multiplicity of infection (MOI).[26]
-
Incubation: The plates are incubated for 3-4 days at 37°C with 5% CO₂ to allow for viral replication and the development of CPE.[25]
-
Viability Assessment: Cell viability is quantified using a luminescent assay, such as the CellTiter-Glo® 2.0 Assay, which measures ATP levels as an indicator of metabolically active cells.[25][26]
-
Data Analysis: EC₅₀ values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
-
In Vivo Efficacy Studies in Animal Models
Animal models are crucial for evaluating the pharmacokinetic profile and antiviral efficacy of Ensitrelvir in a living organism.
-
Models: BALB/c mice and Syrian hamsters are commonly used models for SARS-CoV-2 infection.[27][28]
-
Methodology:
-
Infection: Animals are intranasally infected with a specific SARS-CoV-2 strain (e.g., Gamma or Delta variant).[27][29]
-
Treatment: Oral administration of Ensitrelvir or a vehicle control is initiated at a specified time point, which can be prophylactic (before infection) or therapeutic (after infection). Dosing can be once or multiple times daily.[3][29]
-
Endpoint Measurement: After a set period (e.g., 2-4 days post-infection), animals are euthanized. The primary endpoint is typically the viral titer in the lungs, which is quantified by TCID₅₀ assay or qRT-PCR.[3][27]
-
Data Analysis: The reduction in lung viral titers in the Ensitrelvir-treated groups is compared to the vehicle control group to determine in vivo efficacy.
-
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Ensitrelvir - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Molecular mechanism of ensitrelvir inhibiting SARS-CoV-2 main protease and its variants – ScienceOpen [scienceopen.com]
- 8. Novel Investigational Anti-SARS-CoV-2 Agent Ensitrelvir “S-217622”: A Very Promising Potential Universal Broad-Spectrum Antiviral at the Therapeutic Frontline of Coronavirus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanism of ensitrelvir inhibiting SARS-CoV-2 main protease and its variants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. Ensitrelvir | C22H17ClF3N9O2 | CID 162533924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. medkoo.com [medkoo.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ensitrelvir | SARS-CoV | TargetMol [targetmol.com]
- 15. contagionlive.com [contagionlive.com]
- 16. Ensitrelvir, An Oral Antiviral Drug For COVID-19 Treatment | MolecularCloud [molecularcloud.org]
- 17. Structural basis of nirmatrelvir and ensitrelvir activity against naturally occurring polymorphisms of the SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Ensitrelvir Fumaric Acid? [synapse.patsnap.com]
- 19. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 20. Research to evaluate safety and impact of long COVID intervention with Ensitrelvir for National Cohort (RESILIENCE Study): A protocol for a randomized, double-blind, placebo-controlled trial | PLOS One [journals.plos.org]
- 21. Safety, Tolerability, and Pharmacokinetics of the Novel Antiviral Agent Ensitrelvir Fumaric Acid, a SARS-CoV-2 3CL Protease Inhibitor, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Phase 1 Study of Ensitrelvir Fumaric Acid Tablets Evaluating the Safety, Pharmacokinetics and Food Effect in Healthy Adult Populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. medrxiv.org [medrxiv.org]
- 24. Population Pharmacokinetics of Ensitrelvir in Healthy Participants and Participants with SARS-CoV-2 Infection in the SCORPIO-SR Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Ensitrelvir is effective against SARS-CoV-2 3CL protease mutants circulating globally - PMC [pmc.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. Pharmacokinetic and Pharmacodynamic Analysis of the 3CL Protease Inhibitor Ensitrelvir in a SARS-CoV-2 Infection Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
Ensitrelvir: A Technical Guide to Pharmacokinetics and Pharmacodynamics in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ensitrelvir (trade name Xocova®, development code S-217622) is an orally administered antiviral agent developed for the treatment of COVID-19. It functions as a selective, non-covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2][3] This enzyme is critical for viral replication, as it processes viral polyproteins into functional proteins essential for the virus's life cycle.[4] The 3CL protease is highly conserved among coronaviruses, and no human proteases with similar substrate specificity have been identified, making it an ideal target for antiviral therapy.[3][5]
Preclinical evaluation in animal models is a cornerstone of antiviral drug development, providing essential data on a drug's in vivo efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) relationships. This technical guide synthesizes the available data on ensitrelvir's performance in key animal models, focusing on its pharmacokinetic profile, pharmacodynamic efficacy, and the crucial link between drug exposure and antiviral effect.
Mechanism of Action
The replication of SARS-CoV-2 inside a host cell begins with the translation of viral RNA into large polyproteins. The 3CL protease is responsible for cleaving these polyproteins at 11 different sites to release individual non-structural proteins.[4] These smaller proteins then assemble into the viral replication and transcription complex. By targeting and inhibiting the 3CL protease, ensitrelvir blocks this essential cleavage process, thereby halting the formation of the replication machinery and preventing the production of new viral particles.[3][4] Structural studies have revealed that ensitrelvir binds to the substrate-binding pocket of the 3CL protease, specifically at the S1, S2, and S1' subsites.[2]
Pharmacodynamics in Animal Models
Ensitrelvir has demonstrated potent antiviral efficacy in various animal models of SARS-CoV-2 infection, including mice and hamsters. The primary pharmacodynamic outcomes measured in these studies are reductions in viral load, improvements in clinical signs (body weight loss), and increased survival rates.[6]
Mouse Models
In delayed-treatment mouse models, where treatment is initiated 24 hours post-infection to better mimic a clinical scenario, ensitrelvir has been shown to reduce viral loads in the lungs in a dose-dependent manner.[6][7] This antiviral activity correlates with improved survival, reduced body weight loss, decreased pulmonary lesions, and suppression of inflammatory cytokine and chemokine levels.[6][8]
Syrian Hamster Models
Syrian hamsters are a robust model for SARS-CoV-2 pathogenesis. In studies using this model, ensitrelvir has been shown to reduce viral levels in both the lungs (lower airway) and nasal turbinates (upper airway).[5] Furthermore, in a hamster aerosol transmission model, post-infection administration of ensitrelvir to infected "index" hamsters suppressed viral shedding in a dose-dependent manner.[9] Prophylactic administration to naive "contact" hamsters also protected them from infection.[9][10]
Table 1: Summary of Ensitrelvir Pharmacodynamic Efficacy in Animal Models
| Animal Model | SARS-CoV-2 Strain | Dosing Regimen (Oral, unless specified) | Key Pharmacodynamic Outcomes | Reference(s) |
|---|---|---|---|---|
| BALB/c Mouse | Gamma | ≥8 mg/kg BID for 3 days | Significant reduction in lung viral titers. | [8] |
| BALB/c Mouse | Gamma | ≥16 mg/kg QD for 2 days | Significant reduction in lung viral titers. | [6][11] |
| BALB/c Mouse | Gamma | ≥8 mg/kg BID for 2 days | Significant reduction in lung viral titers. | [6][11] |
| BALB/c Mouse | Gamma | ≥8 mg/kg TID for 2 days | Significant reduction in lung viral titers. | [6][11] |
| Aged BALB/c Mouse | Mouse-Adapted (MA-P10) | ≥64 mg/kg (single subcutaneous dose) 24h pre-infection | Significantly protected against lethality and inhibited body weight loss; suppressed lung viral titers. | [12][13][14] |
| Syrian Hamster | Delta | 250 or 750 mg/kg (subcutaneous) 12h pre-infection | 750 mg/kg dose reduced aerosol transmission and suppressed body weight/lung weight increase. | [10] |
| Syrian Hamster | Not Specified | Post-infection treatment (3 doses) | Dose-dependent suppression of virus shedding. |[9] |
Pharmacokinetics in Animal Models
Pharmacokinetic studies in SARS-CoV-2 infected mice have been conducted to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of ensitrelvir and to establish a link between drug exposure and antiviral effect. Plasma concentrations of ensitrelvir were simulated based on previously reported PK data to support PK/PD analyses.[7][11]
Table 2: Simulated Pharmacokinetic Parameters of Ensitrelvir in Plasma of SARS-CoV-2-Infected Mice (48h post-first administration)
| Dosing Regimen (mg/kg) | Cmax (ng/mL) | AUC₀₋₄₈ (ng·h/mL) | C₄₈ₕ (ng/mL) |
|---|---|---|---|
| Once Daily (QD) | |||
| 8 | 2000 | 25600 | 237 |
| 16 | 4000 | 51200 | 474 |
| 32 | 8000 | 102000 | 949 |
| 64 | 16000 | 205000 | 1900 |
| Twice Daily (BID) | |||
| 8 | 2000 | 36300 | 1140 |
| 16 | 4000 | 72600 | 2290 |
| 32 | 8000 | 145000 | 4580 |
| 64 | 16000 | 290000 | 9150 |
| Thrice Daily (TID) | |||
| 8 | 2000 | 43600 | 1900 |
| 16 | 4000 | 87200 | 3800 |
| 32 | 8000 | 174000 | 7600 |
| 64 | 16000 | 349000 | 15200 |
Data derived from figures and text in "Pharmacokinetic and Pharmacodynamic Analysis of the 3CL Protease Inhibitor Ensitrelvir in a SARS-CoV-2 Infection Mouse Model" and are estimated representations.[7]
In a prophylactic study in aged mice, a single subcutaneous administration of ensitrelvir resulted in mean plasma concentrations of 1,740 ng/mL, 2,990 ng/mL, 3,110 ng/mL, and 3,370 ng/mL at 24 hours post-dose for the 32, 64, 96, and 128 mg/kg groups, respectively.[13]
Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship
A key objective of preclinical studies is to identify the PK parameters that are most predictive of the pharmacodynamic effect. For ensitrelvir, PK/PD analyses in infected mouse models have revealed that the antiviral efficacy, measured as a reduction in lung viral titers, is strongly correlated with sustained plasma concentrations.[7][11]
The PK parameters found to be most predictive of viral titer reduction are:
-
AUC₀₋₄₈: The area under the plasma concentration-time curve over 48 hours.[7][11]
-
C₄₈ₕ: The plasma concentration at 48 hours after the first dose.[7][11]
-
TimeHigh: The total time that the plasma concentration remains above a target concentration.[7][11]
These findings suggest that maintaining a sufficient plasma concentration of ensitrelvir throughout the dosing period is critical for maximizing its antiviral activity.[6][11] Specifically, the plasma concentration at 24 hours post-infection was identified as a key determinant for prophylactic efficacy in mice, with concentrations ≥2.99 μg/mL (2,990 ng/mL) resulting in a significant protective effect.[12][13]
Key Experimental Protocols
The methodologies employed in preclinical animal studies are critical for the interpretation and reproducibility of results. Below are summaries of typical protocols used for evaluating ensitrelvir.
Delayed-Treatment Efficacy Model in Mice
This protocol is designed to evaluate the therapeutic efficacy of an antiviral after an infection has been established.
-
Animal Model: Female BALB/cAJcl mice (e.g., 5 or 20 weeks old).[6][8]
-
Virus Strain: SARS-CoV-2 gamma strain (hCoV-19/Japan/TY7-501/2021) or mouse-adapted SARS-CoV-2 MA-P10.[6]
-
Infection: Mice are intranasally infected with a specified titer of the virus (e.g., 1.0 x 10⁴ TCID₅₀).[7]
-
Treatment Initiation: 24 hours post-infection, oral administration of ensitrelvir or a vehicle control (e.g., 0.5% methylcellulose solution) begins.[6]
-
Dosing Regimen: Ensitrelvir is administered at various doses (e.g., 8, 16, 32, 64 mg/kg) and frequencies (e.g., once, twice, or three times daily) for a set duration (e.g., 2-5 days).[8][11]
-
Monitoring: Animals are monitored daily for body weight changes and survival.[6]
-
Endpoint Analysis: At specified time points (e.g., 48 or 72 hours after the first dose), animals are euthanized. Lungs are harvested to quantify infectious viral titers (via TCID₅₀ assay on VeroE6/TMPRSS2 cells) and viral RNA levels (via RT-qPCR).[6][7]
Pharmacokinetic Analysis Protocol
This protocol outlines the process for determining drug concentrations in plasma.
-
Animal Model & Dosing: As per the efficacy study.
-
Sample Collection: Blood samples are collected from animals at multiple time points following drug administration.
-
Plasma Preparation: Blood is processed to separate plasma.
-
Bioanalysis: Plasma concentrations of ensitrelvir are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Parameter Calculation: The resulting concentration-time data are analyzed using non-compartmental methods to calculate key PK parameters like Cmax, Tmax, and AUC. Software such as Phoenix WinNonlin is often used.[15][16]
Conclusion
Preclinical studies in mouse and hamster models have been instrumental in defining the antiviral profile of ensitrelvir. The data consistently demonstrate dose-dependent efficacy against SARS-CoV-2, leading to significant reductions in viral replication, improved clinical outcomes, and increased survival. The robust PK/PD relationship established in these models, which highlights the importance of sustained drug exposure for maximal antiviral activity, has provided a strong rationale for the dosing regimens selected for clinical trials. These foundational animal model studies have been critical for the successful clinical development of ensitrelvir as a therapeutic agent for COVID-19.[6][17]
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular mechanism of ensitrelvir inhibiting SARS-CoV-2 main protease and its variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ensitrelvir is effective against SARS-CoV-2 3CL protease mutants circulating globally - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and Pharmacodynamic Analysis of the 3CL Protease Inhibitor Ensitrelvir in a SARS-CoV-2 Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Efficacy of ensitrelvir against SARS-CoV-2 in a delayed-treatment mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral 3CL protease inhibitor ensitrelvir suppressed SARS-CoV-2 shedding and infection in a hamster aerosol transmission model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Pharmacokinetic and Pharmacodynamic Analysis of the 3CL Protease Inhibitor Ensitrelvir in a SARS-CoV-2 Infection Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prophylactic effect of ensitrelvir in mice infected with SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. shionogimedical.com [shionogimedical.com]
- 14. c19early.org [c19early.org]
- 15. researchgate.net [researchgate.net]
- 16. Population Pharmacokinetics of Ensitrelvir in Healthy Participants and Participants with SARS-CoV-2 Infection in the SCORPIO-SR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Initial Safety and Toxicology Profile of Ensitrelvir: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ensitrelvir (S-217622), developed by Shionogi & Co., Ltd., is an oral antiviral agent that has received approval for the treatment of SARS-CoV-2 infection. As a selective inhibitor of the SARS-CoV-2 3C-like (3CL) protease, an enzyme essential for viral replication, ensitrelvir represents a targeted therapeutic approach to managing COVID-19. This technical guide provides a comprehensive overview of the initial safety and toxicology profile of ensitrelvir, drawing from available preclinical and clinical data. The information is intended to support further research and development efforts in the field of antiviral therapies.
Mechanism of Action
Ensitrelvir functions by inhibiting the SARS-CoV-2 3CL protease, also known as the main protease (Mpro). This enzyme is critical for the post-translational processing of viral polyproteins into functional proteins required for viral replication and transcription. By binding to the active site of the 3CL protease, ensitrelvir blocks this cleavage process, thereby halting the viral life cycle.
Preclinical Toxicology Profile
Detailed quantitative data from preclinical toxicology studies are primarily available through regulatory submission documents. However, summaries from these reports provide valuable insights into the safety profile of ensitrelvir in animal models.
Acute and Repeat-Dose Toxicity
Specific single-dose toxicity (LD50) values are not publicly available. Repeat-dose toxicity studies have been conducted in animals. While specific No-Observed-Adverse-Effect-Levels (NOAELs) are not detailed in the public literature, a study in cynomolgus monkeys was conducted to investigate the mechanism of decreased HDL cholesterol observed in clinical trials. This study found that ensitrelvir did not affect fecal or biliary excretion of cholesterol in these animals.[1]
Safety Pharmacology
A standard safety pharmacology core battery, typically including assessments of cardiovascular, respiratory, and central nervous system effects, is a routine part of preclinical evaluation. Specific findings for ensitrelvir from these studies are not publicly detailed.
Genetic Toxicology
The genetic toxicology of ensitrelvir has been evaluated. A mutagenic impurity (Impurity Z) was identified during the drug development process. This impurity was found to be mutagenic. To mitigate this risk, the residual amount of Impurity Z in the drug substance is controlled to a level that ensures human exposure remains below the acceptable Threshold of Toxicological Concern (TTC).[1] This indicates that a comprehensive battery of genotoxicity tests (e.g., Ames test, in vitro and in vivo chromosomal aberration assays) was likely performed.
Reproductive and Developmental Toxicology
Reproductive and developmental toxicology studies have been conducted for ensitrelvir. A review by the Japanese Pharmaceuticals and Medical Devices Agency (PMDA) noted toxic findings in offspring that were related to the low body weight of the offspring, which was in turn caused by toxicity in the maternal animals, such as decreased food consumption.[2] The PMDA concluded that the applicant's explanation of the relationship between maternal toxicity and the effects on offspring development was understandable. However, due to the unclear risk in lactating women, it was recommended that information on these nonclinical findings be included in the package insert.[2]
Clinical Safety Profile
The clinical safety of ensitrelvir has been evaluated in Phase 1, 2, and 3 clinical trials involving healthy volunteers and patients with mild-to-moderate COVID-19.
Overview of Clinical Trials
Multiple clinical trials have assessed the safety and efficacy of ensitrelvir. Key trials include a Phase 1 study in healthy adults, and Phase 2/3 studies (such as SCORPIO-SR and SCORPIO-HR) in patients with COVID-19.[2][3][4][5][6]
Adverse Events
Across clinical trials, ensitrelvir has been generally well-tolerated. The majority of treatment-emergent adverse events (TEAEs) were mild to moderate in severity.[7]
Table 1: Summary of Common Treatment-Emergent Adverse Events in a Phase 2a Study [6]
| Adverse Event | Ensitrelvir 125 mg (N=21) | Ensitrelvir 250 mg (N=23) | Placebo (N=25) |
| Any TEAE | 10 (47.6%) | 14 (60.9%) | 10 (40.0%) |
| Decrease in HDL | 4 (19.0%) | 9 (39.1%) | 1 (4.0%) |
| Increase in Blood Triglycerides | 2 (9.5%) | 2 (8.7%) | 1 (4.0%) |
| Headache | 1 (4.8%) | 2 (8.7%) | 2 (8.0%) |
| Nasopharyngitis | 1 (4.8%) | 1 (4.3%) | 2 (8.0%) |
Note: Data represents the number of patients (%) experiencing the adverse event.
The most frequently reported treatment-related adverse events were a decrease in high-density lipoprotein (HDL) cholesterol and an increase in blood triglycerides. These changes were generally transient.[3][8] Other reported adverse events included headache and nasopharyngitis.[6] No deaths related to the study drug have been reported in the key clinical trials.[3]
Serious Adverse Events
Serious adverse events (SAEs) have been infrequent in clinical trials with ensitrelvir. No treatment-related SAEs were reported in the pivotal SCORPIO-SR study.[3]
Experimental Protocols
Preclinical: In Vivo Efficacy Mouse Model
-
Objective: To evaluate the in vivo efficacy of ensitrelvir against SARS-CoV-2.
-
Animal Model: Female BALB/cAJcl mice of different ages.
-
Infection: Intranasal inoculation with SARS-CoV-2 gamma strain or mouse-adapted SARS-CoV-2 MA-P10.
-
Intervention: Oral administration of various doses of ensitrelvir or vehicle starting 24 hours post-infection.
-
Assessments: Viral titers and RNA levels in the lungs were quantified using VeroE6/TMPRSS2 cells and RT-qPCR, respectively. Body weight loss, survival, lung weight, cytokine/chemokine production, nucleocapsid protein expression, and lung pathology were evaluated.[9]
Clinical: Phase 2/3 SCORPIO-SR Study (Phase 2b Part)
-
Objective: To assess the efficacy and safety of ensitrelvir in patients with mild-to-moderate COVID-19.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: Patients with mild-to-moderate COVID-19, with symptom onset within 120 hours.
-
Intervention: Patients were randomized (1:1:1) to receive either ensitrelvir 125 mg (375 mg loading dose on day 1), ensitrelvir 250 mg (750 mg loading dose on day 1), or placebo, administered orally once daily for 5 days.
-
Primary Endpoints:
-
Change from baseline in SARS-CoV-2 viral titer on day 4.
-
Time-weighted average change from baseline up to 120 hours in the total score of 12 predefined COVID-19 symptoms.
-
-
Safety Assessments: Monitoring and recording of all adverse events.[10]
References
- 1. Ensitrelvir as a novel treatment option for mild-to-moderate COVID-19: a narrative literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ensitrelvir for the Treatment of Nonhospitalized Adults with COVID-19: Results from the SCORPIO-HR, Phase 3, Randomized, Double-blind, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, Tolerability, and Pharmacokinetics of the Novel Antiviral Agent Ensitrelvir Fumaric Acid, a SARS-CoV-2 3CL Protease Inhibitor, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety Pharmacology - IITRI [iitri.org]
- 5. google.com [google.com]
- 6. A Randomized Phase 2/3 Study of Ensitrelvir, a Novel Oral SARS-CoV-2 3C-Like Protease Inhibitor, in Japanese Patients with Mild-to-Moderate COVID-19 or Asymptomatic SARS-CoV-2 Infection: Results of the Phase 2a Part - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Shionogi Initiates New Drug Application Submission for Ensitrelvir for Post-Exposure Prophylaxis with the U.S. Food and Drug Administration| SHIONOGI [shionogi.com]
- 8. Prophylactic effect of ensitrelvir in mice infected with SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Phase 1 Study of Ensitrelvir Fumaric Acid Tablets Evaluating the Safety, Pharmacokinetics and Food Effect in Healthy Adult Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of Ensitrelvir in Patients With Mild-to-Moderate Coronavirus Disease 2019: The Phase 2b Part of a Randomized, Placebo-Controlled, Phase 2/3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Ensitrelvir Synthesis and Purification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ensitrelvir (S-217622) is an orally active, non-covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), an enzyme essential for viral replication.[1][2] This document provides detailed application notes and protocols for the synthesis and purification of Ensitrelvir, based on a convergent manufacturing process. The synthesis involves the preparation of three key heterocyclic fragments—an indazole, a 1,2,4-triazole, and a 1,3,5-triazinone—followed by their sequential coupling. Purification of the final active pharmaceutical ingredient (API) is achieved through cocrystallization with fumaric acid, which enhances solubility and stability.[3][4]
Mechanism of Action
Ensitrelvir functions by selectively inhibiting the SARS-CoV-2 3CL protease (also known as Mpro).[1][2] This enzyme is responsible for cleaving viral polyproteins into functional non-structural proteins that are necessary for the assembly of the viral replication-transcription complex. By binding to the active site of 3CLpro, Ensitrelvir blocks this proteolytic activity, thereby halting the viral life cycle and suppressing viral replication.[2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis of deuterated S-217622 (Ensitrelvir) with antiviral activity against coronaviruses including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Manufacturing Process toward the Convergent Synthesis of the COVID-19 Antiviral Ensitrelvir - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Ensitrelvir Efficacy Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ensitrelvir (S-217622) is an oral antiviral agent that has demonstrated efficacy against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1][2][3] It functions as a non-covalent, non-peptidic inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[3][4] This enzyme is critical for viral replication, making it a prime target for antiviral therapeutics. This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the in vitro efficacy of Ensitrelvir against SARS-CoV-2.
Mechanism of Action of Ensitrelvir
Ensitrelvir targets the 3CL protease of SARS-CoV-2, an enzyme essential for the cleavage of viral polyproteins into functional proteins required for viral replication. By inhibiting this protease, Ensitrelvir effectively blocks the viral life cycle.
Caption: Mechanism of action of Ensitrelvir.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of Ensitrelvir against various SARS-CoV-2 variants in different cell lines. The 50% effective concentration (EC50) represents the concentration of the drug that inhibits 50% of viral activity. The 50% cytotoxic concentration (CC50) is the concentration that results in 50% cell death. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.
| SARS-CoV-2 Variant | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Ancestral (WK-521) | VeroE6/TMPRSS2 | 0.37 ± 0.06 | >100 | >270 | [5] |
| Omicron (BA.1.18) | VeroE6/TMPRSS2 | 0.29 ± 0.05 | >100 | >345 | [5] |
| Omicron (BA.2) | VeroE6/TMPRSS2 | 0.22 | Not Reported | Not Reported | [4] |
| Omicron (BA.4) | VeroE6/TMPRSS2 | 0.30 | Not Reported | Not Reported | [5] |
| Omicron (BA.5) | VeroE6/TMPRSS2 | 0.37 | Not Reported | Not Reported | [4][5] |
| Omicron (BQ.1.1) | VeroE6/TMPRSS2 | 0.48 | Not Reported | Not Reported | [4][5] |
| Omicron (XBB.1) | VeroE6/TMPRSS2 | 0.57 | Not Reported | Not Reported | [4][5] |
| Mu (B.1.621) | VeroE6/TMPRSS2 | 0.31 | Not Reported | Not Reported | [4] |
| Lambda (C.37) | VeroE6/TMPRSS2 | 0.29 | Not Reported | Not Reported | [4] |
| Ancestral | A549-hACE2 | 0.023 | Not Reported | Not Reported | [6] |
| Ancestral | HEK293T/ACE2-TMPRSS2 | Not Reported | >30 | Not Reported | [7] |
| Delta | Human Airway Epithelial Cells | EC90: 0.0601 | Not Reported | Not Reported | [5] |
| Omicron (BE.1) | Human Airway Epithelial Cells | EC90: 0.0601 | Not Reported | Not Reported | [5] |
| Omicron (XBB.1.5) | Human Airway Epithelial Cells | EC90: 0.0601 | Not Reported | Not Reported | [5] |
Experimental Protocols
Detailed methodologies for key cell-based assays to determine the efficacy of Ensitrelvir are provided below.
Cytopathic Effect (CPE) Reduction Assay
This assay determines the ability of a compound to protect cells from virus-induced cell death.
Caption: Workflow for the CPE Reduction Assay.
Protocol:
-
Cell Seeding: Seed VeroE6/TMPRSS2 cells in a 96-well plate at a density of 1.5 x 10^4 cells per well in 100 µL of culture medium.[8] Incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare a series of dilutions of Ensitrelvir in culture medium. A typical concentration range to test would be from 0.01 µM to 10 µM.[6]
-
Treatment: Remove the culture medium from the cells and add 50 µL of the diluted Ensitrelvir to the respective wells. Include vehicle-only (e.g., DMSO) controls.
-
Infection: Add 50 µL of SARS-CoV-2 virus suspension (at a concentration of 300-3000 TCID50 per well) to each well, except for the uninfected control wells.[4]
-
Incubation: Incubate the plate for 3 to 4 days at 37°C with 5% CO2, or until significant cytopathic effect is observed in the virus control wells.[4]
-
Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® 2.0 Assay, which measures ATP levels.[4]
-
Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a four-parameter logistic curve.[4]
Cytotoxicity Assay
This assay determines the concentration of a compound that is toxic to the host cells.
Caption: Workflow for the Cytotoxicity Assay.
Protocol (using CCK-8):
-
Cell Seeding: Seed the desired cell line (e.g., VeroE6, A549) in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium.[9]
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO2.
-
Compound Addition: Add 10 µL of various concentrations of Ensitrelvir to the wells. It is important to test a wide range of concentrations to determine the toxicity profile.
-
Incubation: Incubate the plate for a duration equivalent to the antiviral assay (e.g., 48-72 hours).
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[9]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[9]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[9]
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.
Quantitative Real-Time PCR (qRT-PCR) Assay
This assay quantifies the amount of viral RNA in the supernatant or cell lysate, providing a direct measure of viral replication.
Caption: Workflow for the qRT-PCR Assay.
Protocol:
-
Cell Culture and Infection: Follow steps 1-5 of the CPE Reduction Assay protocol.
-
Sample Collection: At a predetermined time post-infection (e.g., 48 or 72 hours), collect the cell culture supernatant or lyse the cells to extract total RNA.
-
RNA Extraction: Extract viral RNA from the collected samples using a commercial viral RNA extraction kit according to the manufacturer's instructions.
-
qRT-PCR: Perform one-step quantitative reverse transcription PCR using primers and probes specific for a SARS-CoV-2 gene (e.g., N gene or RdRp gene).
-
Data Analysis: Determine the cycle threshold (Ct) values for each sample. A higher Ct value indicates a lower amount of viral RNA. Calculate the reduction in viral RNA levels in the Ensitrelvir-treated wells compared to the virus control wells. The EC50 can be calculated by plotting the percentage of viral RNA reduction against the drug concentration.
Viral Titer Assays (Plaque Assay and TCID50)
These assays quantify the amount of infectious virus particles.
-
Plaque Assay: This assay measures the ability of a drug to reduce the number of plaques (zones of cell death) formed by the virus.
-
TCID50 (50% Tissue Culture Infectious Dose) Assay: This endpoint dilution assay determines the virus dilution that causes a cytopathic effect in 50% of the infected cell cultures.
The initial steps of cell seeding, compound treatment, and infection are similar to the CPE reduction assay. The subsequent steps involve specific procedures for plaque visualization or endpoint determination.
Conclusion
The cell-based assays described in these application notes provide robust and reliable methods for evaluating the in vitro efficacy of Ensitrelvir against SARS-CoV-2. By following these detailed protocols, researchers can obtain consistent and reproducible data on the antiviral activity, cytotoxicity, and selectivity of Ensitrelvir, contributing to a comprehensive understanding of its therapeutic potential.
References
- 1. In vitro and in vivo characterization of SARS-CoV-2 resistance to ensitrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of ensitrelvir against SARS-CoV-2 in a delayed-treatment mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Late-Breaking at CROI 2025: SCORPIO-PEP Phase 3 Trial: Ensitrelvir is the First and Only COVID-19 Oral Antiviral to Demonstrate Prevention of COVID-19 as Post Exposure Prophylaxis | SHIONOGI [shionogi.com]
- 4. Ensitrelvir is effective against SARS-CoV-2 3CL protease mutants circulating globally - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shionogimedical.com [shionogimedical.com]
- 6. Synthesis of deuterated S-217622 (Ensitrelvir) with antiviral activity against coronaviruses including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy comparison of 3CL protease inhibitors ensitrelvir and nirmatrelvir against SARS-CoV-2 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. ptglab.com [ptglab.com]
Application Notes and Protocols for High-Throughput Screening of Ensitrelvir Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ensitrelvir (S-217622) is a non-covalent, non-peptidic inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), an enzyme critical for viral replication.[1][2] The development of analogs of Ensitrelvir is a key strategy in the pursuit of next-generation antiviral therapeutics with improved potency, selectivity, pharmacokinetic profiles, and broader activity against emerging coronavirus variants. High-throughput screening (HTS) is an essential methodology in this process, enabling the rapid evaluation of large compound libraries to identify promising lead candidates.
These application notes provide detailed protocols for a tiered HTS cascade designed to identify and characterize novel Ensitrelvir analogs. The workflow incorporates a primary target-based biochemical screen, followed by secondary cell-based assays to confirm antiviral activity and assess cytotoxicity.
Screening Cascade Overview
The screening strategy for Ensitrelvir analogs follows a logical progression from a highly specific in vitro assay to more biologically relevant cell-based models. This tiered approach is designed to efficiently identify potent and selective compounds while eliminating cytotoxic or inactive molecules early in the process.
Caption: High-throughput screening cascade for Ensitrelvir analogs.
Primary Screening: Biochemical 3CLpro Inhibition Assay
The primary screen utilizes a fluorescence resonance energy transfer (FRET)-based assay to directly measure the enzymatic activity of SARS-CoV-2 3CLpro and the inhibitory potential of test compounds.[3][4][5] This in vitro assay is highly amenable to HTS, offering robustness and sensitivity.[6]
Assay Principle
The assay employs a fluorogenic peptide substrate containing a cleavage site for 3CLpro, flanked by a FRET donor (e.g., EDANS) and a quencher (e.g., DABCYL).[4] In its intact state, the quencher suppresses the fluorescence of the donor. Upon cleavage by 3CLpro, the donor and quencher are separated, leading to an increase in fluorescence that is proportional to enzyme activity. Inhibitors of 3CLpro will prevent this cleavage, resulting in a reduced fluorescence signal.
References
- 1. Ensitrelvir is effective against SARS-CoV-2 3CL protease mutants circulating globally - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shionogi Advances Ensitrelvir Fumaric Acid COVID-19 Antiviral Clinical Program|シオノギ製薬(塩野義製薬) [shionogi.com]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Crystallization of the Ensitrelvir-Protease Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ensitrelvir (S-217622) is an orally administered, non-peptidic, non-covalent inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as the 3C-like protease (3CLpro).[1][2] This enzyme is essential for viral replication, making it a prime target for antiviral therapeutics.[3][4] Structural elucidation of the Ensitrelvir-Mpro complex is crucial for understanding its mechanism of action and for the rational design of next-generation antiviral agents.[1][5] This document provides detailed protocols for the expression, purification, and crystallization of the SARS-CoV-2 Mpro in complex with Ensitrelvir, based on established methodologies and the publicly available crystal structure (PDB ID: 8HBK).[1]
Mechanism of Action of Ensitrelvir
Ensitrelvir functions by binding to the substrate-binding pocket of the SARS-CoV-2 Mpro, specifically interacting with the S1, S2, and S1' subsites.[1] This binding event is non-covalent and effectively blocks the protease's catalytic activity, thereby inhibiting the cleavage of viral polyproteins into their functional non-structural proteins. This disruption of the viral life cycle ultimately suppresses viral replication.
Caption: Mechanism of action of Ensitrelvir.
Experimental Protocols
Expression and Purification of SARS-CoV-2 Main Protease (Mpro)
This protocol details the expression of a His-SUMO-tagged Mpro in E. coli and its subsequent purification.
Materials:
-
pET-SUMO expression vector containing the SARS-CoV-2 Mpro gene
-
E. coli BL21(DE3) competent cells
-
Luria-Bertani (LB) and Terrific Broth (TB) media
-
Kanamycin and Chloramphenicol
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM TCEP
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM TCEP
-
Dialysis Buffer (Gel Filtration Buffer): 20 mM Tris-HCl pH 7.8, 150 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Ni-NTA affinity resin
-
SUMO protease
-
Size-exclusion chromatography column (e.g., Superdex 200)
Protocol:
-
Transformation: Transform the Mpro expression plasmid into E. coli BL21(DE3) cells and plate on LB agar with appropriate antibiotics.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium containing antibiotics and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of TB medium with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 1.8-2.0.
-
Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to incubate overnight at 18°C with shaking.
-
Cell Harvest: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C.
-
Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Apply the supernatant to a pre-equilibrated Ni-NTA column. Wash the column with Wash Buffer and elute the His-SUMO-Mpro fusion protein with Elution Buffer.
-
SUMO Tag Cleavage: Dialyze the eluted protein against Dialysis Buffer overnight at 4°C with the addition of SUMO protease to cleave the His-SUMO tag.
-
Second Affinity Chromatography: Pass the dialyzed protein through the Ni-NTA column again to remove the cleaved His-SUMO tag and the SUMO protease. The flow-through will contain the purified Mpro.
-
Size-Exclusion Chromatography: Concentrate the flow-through and further purify the Mpro by size-exclusion chromatography using a column pre-equilibrated with Gel Filtration Buffer.
-
Purity and Concentration: Assess the purity of the Mpro by SDS-PAGE. Measure the protein concentration using a spectrophotometer (A280) and adjust to the desired concentration for crystallization trials.
Co-crystallization of Ensitrelvir-Mpro Complex
This protocol outlines the setup of crystallization experiments for the Ensitrelvir-Mpro complex using the hanging drop vapor diffusion method.
Materials:
-
Purified SARS-CoV-2 Mpro
-
Ensitrelvir
-
Crystallization Buffer: 0.1 M Tris pH 7.0, 16% v/v ethylene glycol, 8% w/v PEG 8000[1]
-
Crystallization plates (e.g., 24-well VDX plates)
-
Siliconized glass cover slips
Protocol:
-
Complex Formation: Incubate the purified Mpro (at a concentration of approximately 5 mg/mL) with a 5-10 fold molar excess of Ensitrelvir for at least 1 hour on ice.[6]
-
Crystallization Setup:
-
Pipette 500 µL of the Crystallization Buffer into the reservoir of a 24-well crystallization plate.
-
On a siliconized cover slip, mix 1 µL of the Ensitrelvir-Mpro complex solution with 1 µL of the reservoir solution.
-
Invert the cover slip and seal the reservoir to create a hanging drop.
-
-
Incubation: Incubate the crystallization plates at 20°C (293 K).[1]
-
Crystal Monitoring: Monitor the drops for crystal growth over several days to weeks. Crystals of the Ensitrelvir-Mpro complex are expected to appear within this timeframe.
Data Presentation
The following tables summarize the key quantitative data for the expression, purification, and crystallization of the Ensitrelvir-Mpro complex.
Table 1: Protein Expression and Purification Parameters
| Parameter | Value | Reference |
| Expression System | E. coli BL21(DE3) | [5] |
| Vector | pET-SUMO | |
| Induction Agent | 0.5 mM IPTG | |
| Induction Temperature | 18°C | |
| Affinity Chromatography Resin | Ni-NTA | |
| Final Protein Buffer | 20 mM Tris pH 7.8, 150 mM NaCl, 1 mM EDTA, 1 mM DTT | [6] |
| Final Protein Concentration | ~5 mg/mL | [6] |
Table 2: Crystallization Conditions and Data
| Parameter | Value | Reference |
| Crystallization Method | Hanging Drop Vapor Diffusion | |
| Protein Concentration | ~5 mg/mL | [6] |
| Ensitrelvir Concentration | 5-10 fold molar excess | [6] |
| Precipitant Solution | 0.1 M Tris pH 7.0, 16% v/v ethylene glycol, 8% w/v PEG 8000 | [1] |
| Temperature | 20°C (293 K) | [1] |
| PDB ID | 8HBK | [1] |
| Resolution | 1.80 Å | [5] |
| Space Group | P 1 21 1 | |
| Unit Cell Dimensions (a, b, c) | 50.7, 84.4, 86.8 Å | |
| Unit Cell Angles (α, β, γ) | 90, 91.1, 90 ° |
Experimental Workflow
Caption: Experimental workflow for Ensitrelvir-Mpro complex crystallization.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Molecular mechanism of ensitrelvir inhibiting SARS-CoV-2 main protease and its variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of in vitro antiviral activity of SARS-CoV-2 Mpro inhibitor pomotrelvir and cross-resistance to nirmatrelvir resistance substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for the inhibition of coronaviral main proteases by ensitrelvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ensitrelvir for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing ensitrelvir in in vitro experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide standardized protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ensitrelvir?
A1: Ensitrelvir is a non-covalent, non-peptidic oral inhibitor that specifically targets the 3C-like protease (3CLpro), also known as the main protease (Mpro), of SARS-CoV-2.[1][2][3] This enzyme is critical for viral replication, as it cleaves viral polyproteins into functional proteins.[4] By binding to the substrate-binding pocket of the 3CL protease, ensitrelvir blocks this cleavage process, thereby inhibiting viral replication.[1][2]
Q2: What are the recommended cell lines for in vitro experiments with ensitrelvir?
A2: VeroE6 cells, particularly those expressing transmembrane serine protease 2 (TMPRSS2), are commonly used to assess the antiviral activity of ensitrelvir against SARS-CoV-2.[5][6][7] Other cell lines that have been used include human primary airway epithelial cells (hAEC) and A549-hACE2 cells.[5][8]
Q3: What is the effective concentration (EC50) of ensitrelvir against SARS-CoV-2 and its variants?
A3: The EC50 of ensitrelvir can vary depending on the cell line and the specific SARS-CoV-2 variant being tested. Generally, it demonstrates potent antiviral activity in the low- to sub-micromolar range. For instance, in VeroE6/TMPRSS2 cells, EC50 values are often around 0.4 µM for the wild-type virus and various variants of concern, including Alpha, Beta, Gamma, and Delta.[7] Studies have shown EC50 values against different Omicron strains ranging from 0.22 to 0.99 µmol/L in VeroE6/TMPRSS2 cells.[5][9]
Q4: How should I prepare a stock solution of ensitrelvir?
A4: Ensitrelvir fumarate is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and dimethyl formamide at approximately 10 mg/mL.[6] For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO.[10] For example, a stock solution can be made by dissolving the solid compound in DMSO to a concentration of 10-50 mg/mL.[10][11] It is advisable to purge the solvent with an inert gas before dissolving the compound and to store the stock solution at -20°C or -80°C.[6][7]
Q5: What is the known cytotoxicity of ensitrelvir?
A5: Ensitrelvir generally exhibits low cytotoxicity in the cell lines used for antiviral assays. It is important to determine the 50% cytotoxic concentration (CC50) in the specific cell line being used for your experiments to establish a therapeutic index (CC50/EC50).
Q6: Is there a known potential for viral resistance to ensitrelvir?
A6: As with other antiviral agents, there is a potential for SARS-CoV-2 to develop resistance to ensitrelvir. In vitro studies have identified specific amino acid substitutions in the 3CL protease, such as M49L and E166A, that can reduce the susceptibility of the virus to ensitrelvir.[12][13] It is important to monitor for the emergence of resistant variants, especially in long-term experiments.[12][13][14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent Antiviral Activity | - Inaccurate drug concentration due to pipetting errors or degradation.- Variability in virus titer or cell health.- Contamination of cell cultures. | - Prepare fresh serial dilutions of ensitrelvir for each experiment.- Regularly check the stability of the stock solution.- Standardize the multiplicity of infection (MOI) and ensure consistent cell seeding density and viability.- Routinely test for mycoplasma and other contaminants. |
| High Cytotoxicity Observed | - Ensitrelvir concentration is too high.- Solvent (e.g., DMSO) concentration is toxic to cells.- Cell line is particularly sensitive. | - Perform a dose-response cytotoxicity assay (e.g., MTT, MTS, or Neutral Red Uptake) to determine the non-toxic concentration range for your specific cell line.- Ensure the final concentration of DMSO in the culture medium is below the toxic level (typically ≤0.5%).- Consider using a different, more robust cell line if sensitivity persists. |
| Compound Precipitation in Media | - The solubility of ensitrelvir is exceeded in the aqueous culture medium.- Interaction with media components. | - Ensure the final concentration of the solvent from the stock solution is sufficient to maintain solubility.- Prepare intermediate dilutions in a serum-free medium before adding to the final culture medium.- If precipitation persists at the desired concentration, consider using a different formulation or solubilizing agent, though this may impact experimental outcomes.[10] |
| Difficulty Reproducing Results | - Variation in experimental conditions (e.g., incubation time, temperature).- Differences in reagent lots (e.g., serum, media).- Operator variability. | - Strictly adhere to a standardized, written protocol.- Qualify new lots of reagents before use in critical experiments.- Ensure all personnel are trained on the standardized protocol and techniques.[15] |
Quantitative Data Summary
Table 1: In Vitro Efficacy (EC50) of Ensitrelvir against SARS-CoV-2 Variants
| Cell Line | SARS-CoV-2 Variant | EC50 (µM) | Reference |
| VeroE6/TMPRSS2 | Wuhan (WK-521) | 0.37 | [5] |
| VeroE6/TMPRSS2 | Omicron (BA.1.18) | 0.29 | [5] |
| VeroE6/TMPRSS2 | Omicron (BA.4.6) | 0.30 | [5] |
| VeroE6/TMPRSS2 | Omicron (BF.7) | 0.51 | [5] |
| VeroE6/TMPRSS2 | Omicron (BQ.1.1) | 0.48 | [5] |
| VeroE6/TMPRSS2 | Omicron (XBB.1.5) | 0.57 | [5] |
| VeroE6/TMPRSS2 | Alpha, Beta, Gamma, Delta | ~0.4 | [7] |
| VeroE6T | Omicron (BA.1.1, BA.2, etc.) | 0.22 - 0.52 | [9] |
| hAEC | Omicron (BE.1, XBB.1.5) | 0.06 (EC90) | [5] |
Table 2: Inhibitory Concentration (IC50) of Ensitrelvir
| Target | IC50 | Reference |
| SARS-CoV-2 3CL Protease | 13 nM | [7][10] |
Table 3: Solubility of Ensitrelvir
| Solvent | Solubility | Reference |
| DMSO | ~50 mg/mL | [10] |
| DMSO | 160 mg/mL | [11] |
| DMSO / Dimethyl formamide | ~10 mg/mL (fumarate salt) | [6] |
Experimental Protocols
Cytopathic Effect (CPE) Reduction Assay
This assay determines the concentration of ensitrelvir required to inhibit virus-induced cell death.
Materials:
-
VeroE6/TMPRSS2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
SARS-CoV-2 virus stock
-
Ensitrelvir stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability stain (e.g., Neutral Red or Crystal Violet)
Methodology:
-
Cell Seeding: Seed VeroE6/TMPRSS2 cells in 96-well plates at a density that will form a confluent monolayer after 24 hours.
-
Compound Dilution: Prepare serial dilutions of ensitrelvir in culture medium. Include a "no drug" (vehicle control) and "no virus" (cell control) wells.
-
Infection: When cells are confluent, remove the growth medium. Add the diluted ensitrelvir and the virus at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 3-5 days).
-
Staining: After incubation, remove the medium and stain the cells with a viability dye (e.g., Crystal Violet).
-
Quantification: Elute the dye and measure the absorbance using a plate reader.
-
Analysis: Calculate the percentage of CPE inhibition for each drug concentration relative to the virus and cell controls. Determine the EC50 value using regression analysis.
qPCR-based Viral Load Assay
This assay quantifies the reduction in viral RNA production in the presence of ensitrelvir.
Materials:
-
A549-hACE2 or other susceptible cells
-
SARS-CoV-2 virus stock
-
Ensitrelvir stock solution
-
24-well or 48-well plates
-
RNA extraction kit
-
qRT-PCR reagents (primers/probes specific for a viral gene)
-
qRT-PCR instrument
Methodology:
-
Cell Seeding and Infection: Seed cells in multi-well plates. The next day, infect the cells with SARS-CoV-2 at a specific MOI (e.g., 0.05) for 1 hour.[8]
-
Treatment: Remove the viral inoculum, wash the cells with PBS, and add fresh medium containing serial dilutions of ensitrelvir or DMSO as a vehicle control.[8]
-
Incubation: Incubate the plates for 24-48 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
RNA Extraction: Extract viral RNA from the supernatant using a commercial kit.
-
qRT-PCR: Perform qRT-PCR to quantify the viral RNA copy number.
-
Analysis: Calculate the reduction in viral RNA levels for each ensitrelvir concentration compared to the vehicle control. Determine the EC50 value based on the dose-response curve.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells to determine the cytotoxic concentration of ensitrelvir.
Materials:
-
Cell line of interest (same as used in antiviral assays)
-
Ensitrelvir stock solution
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Add serial dilutions of ensitrelvir to the wells. Include a vehicle control (e.g., DMSO) and a "no treatment" control.
-
Incubation: Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the control wells. Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.
Visualizations
Caption: Mechanism of action of ensitrelvir targeting the SARS-CoV-2 3CL protease.
References
- 1. Molecular mechanism of ensitrelvir inhibiting SARS-CoV-2 main protease and its variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Ensitrelvir, An Oral Antiviral Drug For COVID-19 Treatment | MolecularCloud [molecularcloud.org]
- 4. Research to evaluate safety and impact of long COVID intervention with Ensitrelvir for National Cohort (RESILIENCE Study): A protocol for a randomized, double-blind, placebo-controlled trial | PLOS One [journals.plos.org]
- 5. shionogimedical.com [shionogimedical.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synthesis of deuterated S-217622 (Ensitrelvir) with antiviral activity against coronaviruses including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ensitrelvir is effective against SARS-CoV-2 3CL protease mutants circulating globally - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ensitrelvir | SARS-CoV-2 3CL Protease Inhibitor | CAS 2647530-73-0 | Buy Xocova from Supplier InvivoChem [invivochem.com]
- 11. Ensitrelvir | SARS-CoV | TargetMol [targetmol.com]
- 12. In vitro and in vivo characterization of SARS-CoV-2 resistance to ensitrelvir [ideas.repec.org]
- 13. In vitro and in vivo characterization of SARS-CoV-2 resistance to ensitrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo characterization of SARS-CoV-2 resistance to ensitrelvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of new antiviral agents: I. In vitro perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Ensitrelvir instability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ensitrelvir. The information is designed to address specific issues that may arise during in vitro experiments involving cell culture.
Frequently Asked Questions (FAQs)
Q1: What is Ensitrelvir and what is its mechanism of action?
Ensitrelvir (S-217622) is an orally active, non-covalent inhibitor of the SARS-CoV-2 3CL protease (also known as the main protease, Mpro).[1][2][3][4] This enzyme is critical for viral replication.[5] By binding to the substrate-binding pocket of the 3CL protease, Ensitrelvir blocks its activity, thereby preventing the virus from multiplying.[1][6]
Q2: What is the recommended solvent and storage condition for Ensitrelvir stock solutions?
Ensitrelvir is soluble in DMSO.[7][8] For stock solutions, it is recommended to dissolve Ensitrelvir in DMSO at a concentration of 50 mg/mL (77.16 mM) or 160 mg/mL (300.82 mM), with ultrasonic assistance if needed.[4][7][8] Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7][8] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[8]
Q3: In which cell lines has the anti-SARS-CoV-2 activity of Ensitrelvir been evaluated?
The antiviral activity of Ensitrelvir has been demonstrated in VeroE6 cells engineered to express TMPRSS2 (VeroE6/TMPRSS2) and in the human lung-derived cell line A549 expressing human ACE2 (A549-hACE2).[3][9][10]
Troubleshooting Guide: Ensitrelvir Instability in Cell Culture Media
Researchers may encounter issues with the stability of Ensitrelvir in cell culture media, leading to inconsistent or unexpected experimental results. This guide provides a systematic approach to troubleshooting these problems.
Issue 1: Loss of Potency or Inconsistent Antiviral Activity
Possible Cause: Degradation of Ensitrelvir in the cell culture medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent Ensitrelvir activity.
Detailed Steps:
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of Ensitrelvir in your cell culture medium immediately before each experiment. Avoid using pre-diluted solutions that have been stored for extended periods.
-
Assess Stability in Media:
-
Protocol: To determine the stability of Ensitrelvir in your specific cell culture medium, you can perform a time-course experiment.
-
Prepare a solution of Ensitrelvir in your cell culture medium at the final working concentration.
-
Incubate the solution under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the solution and test its antiviral activity using a standard viral replication assay.
-
A significant decrease in potency over time indicates instability.
-
-
-
Check for Contamination: Microbial contamination can alter the pH of the culture medium and introduce enzymes that may degrade Ensitrelvir.[11][12] Visually inspect your cultures for any signs of contamination and consider performing a mycoplasma test.[12]
-
Optimize Experimental Conditions:
-
pH: Most drugs are stable in a pH range of 4-8.[13] Ensure that the pH of your cell culture medium is stable throughout the experiment. Phenol red in the medium can serve as a visual indicator of pH changes.
-
Temperature: Elevated temperatures can accelerate the degradation of chemical compounds.[13][14] Ensure your incubator is properly calibrated.
-
Light Exposure: Protect Ensitrelvir stock solutions and experimental setups from direct light, as light can cause photodegradation of some compounds.[14]
-
Issue 2: Precipitation of Ensitrelvir in Cell Culture Media
Possible Cause: Poor solubility of Ensitrelvir at the working concentration in the aqueous environment of the cell culture medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Ensitrelvir precipitation.
Detailed Steps:
-
Review Solubility Information: Ensitrelvir has a predicted logP of 2.7, suggesting moderate lipophilicity.[15] While soluble in DMSO, its aqueous solubility may be limited.
-
Adjust Dilution Method: When diluting the DMSO stock solution into the aqueous cell culture medium, add the stock solution to the medium while vortexing or mixing to ensure rapid and even dispersion. This can prevent localized high concentrations that may lead to precipitation.
-
Lower Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible (typically below 0.5%) to avoid solvent-induced toxicity and to minimize its effect on compound solubility.
-
Pre-warm Media: Pre-warming the cell culture medium to 37°C before adding the Ensitrelvir stock solution can sometimes improve solubility.
Data Summary
The stability of a small molecule like Ensitrelvir in cell culture can be influenced by several factors. While specific quantitative data for Ensitrelvir's stability in various cell culture media is not publicly available, the following table summarizes general factors that can affect small molecule stability.
| Factor | Potential Impact on Ensitrelvir Stability | Recommendation |
| pH | Changes in pH can lead to hydrolysis or other chemical degradation.[13] | Maintain a stable physiological pH (7.2-7.4) in the cell culture medium. |
| Temperature | Higher temperatures can increase the rate of chemical degradation.[13][14] | Use a calibrated incubator at 37°C and minimize time outside the incubator. |
| Light | Exposure to light, especially UV, can cause photodegradation.[14] | Store stock solutions in the dark and protect experimental plates from direct light. |
| Serum Components | Proteins in fetal bovine serum (FBS) can bind to small molecules, affecting their free concentration and stability. | Be consistent with the source and percentage of FBS used in experiments. |
| Media Components | Certain components in the media could potentially react with the compound. | Use freshly prepared or high-quality commercial media. |
Experimental Protocols
Protocol 1: Assessing Ensitrelvir Stability by HPLC-UV
This protocol provides a more quantitative method for assessing Ensitrelvir stability in cell culture media.
-
Preparation of Ensitrelvir in Media:
-
Prepare a solution of Ensitrelvir in your complete cell culture medium at the desired final concentration.
-
Prepare a control sample of Ensitrelvir at the same concentration in a stable solvent (e.g., 50:50 acetonitrile:water).
-
-
Incubation:
-
Incubate the media-containing sample at 37°C in a 5% CO2 incubator.
-
-
Sampling:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.
-
-
Sample Preparation:
-
Precipitate proteins from the media sample by adding 3 volumes of cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in the mobile phase.
-
-
HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC with UV detection. The wavelength for detection should be optimized for Ensitrelvir.
-
Compare the peak area of Ensitrelvir in the incubated samples to the time-zero sample and the control sample to determine the percentage of degradation over time.
-
Signaling Pathway
Ensitrelvir targets a key enzyme in the SARS-CoV-2 replication cycle. The following diagram illustrates the viral replication process and the point of intervention for Ensitrelvir.
Caption: Mechanism of action of Ensitrelvir in inhibiting SARS-CoV-2 replication.
References
- 1. Molecular mechanism of ensitrelvir inhibiting SARS-CoV-2 main protease and its variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of ensitrelvir inhibiting SARS-CoV-2 main protease and its variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. contagionlive.com [contagionlive.com]
- 6. researchgate.net [researchgate.net]
- 7. glpbio.com [glpbio.com]
- 8. Ensitrelvir | SARS-CoV | TargetMol [targetmol.com]
- 9. Synthesis of deuterated S-217622 (Ensitrelvir) with antiviral activity against coronaviruses including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ensitrelvir is effective against SARS-CoV-2 3CL protease mutants circulating globally - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promocell.com [promocell.com]
- 12. fastercapital.com [fastercapital.com]
- 13. Factors affecting stability of drugs | PPTX [slideshare.net]
- 14. researchgate.net [researchgate.net]
- 15. Cocrystallization Enables Ensitrelvir to Overcome Anomalous Low Solubility Caused by Strong Intermolecular Interactions between Triazine-Triazole Groups in Stable Crystal Form - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of synthesized Ensitrelvir
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in the synthesis of Ensitrelvir. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for Ensitrelvir?
A1: The manufacturing process for Ensitrelvir employs a convergent synthesis strategy.[1][2] This approach involves the parallel synthesis of three key structural fragments: an indazole motif, a 1,2,4-triazole motif, and a 1,3,5-triazinone core. These fragments are then coupled together in a stepwise manner to construct the final Ensitrelvir molecule. This strategy is beneficial for large-scale manufacturing as it allows for a shorter overall production timeline.[1][2]
Q2: What were the main challenges in the early synthesis of Ensitrelvir?
A2: Early research and development efforts for the synthesis of Ensitrelvir faced several challenges that limited its scalability. These included insufficient overall yield (approximately 4.8%), the use of expensive and limited-supply heteroaromatic starting materials, the need for corrosive acids like trifluoroacetic acid (TFA), the generation of noxious odors from thiol derivatives, and a reliance on silica gel column chromatography for purification.[1]
Q3: How was the manufacturing process for Ensitrelvir improved to address early challenges?
A3: The manufacturing process was significantly improved by developing scalable synthetic methods for the key indazole and 1,2,4-triazole fragments.[3][4] A crucial innovation was the introduction of a meta-cresolyl moiety, which enhanced the stability of intermediates.[3][4] Furthermore, the reliance on column chromatography was minimized by implementing direct crystallization of intermediates from the reaction mixture for purification. This not only improved the overall yield by approximately seven-fold but also created a more environmentally friendly and efficient process.[3][4]
Q4: Are there different crystalline forms of Ensitrelvir, and why is this important?
A4: Yes, the solid-state form of Ensitrelvir is critical. Different crystalline forms, or polymorphs, can exhibit different physicochemical properties, such as solubility and stability. Controlling the crystallization process to consistently produce the desired polymorph is essential for ensuring batch-to-batch consistency in the final drug product's performance.
Q5: What is the role of a convergent synthesis in managing batch-to-batch variability?
A5: A convergent synthesis strategy can help manage batch-to-batch variability by allowing for the quality control of individual fragments before they are combined. This modular approach means that any variability in the synthesis of one fragment can be addressed before it impacts the final, more complex assembly steps. This allows for better control over the purity and consistency of the final active pharmaceutical ingredient (API).
Troubleshooting Guides
Indazole Motif Synthesis
| Observed Problem | Potential Cause | Recommended Solution |
| Low yield of indazole motif | Incomplete cyclization reaction. | Ensure an excess of hydrazine is used to drive the reaction to completion under milder conditions. Monitor the reaction by HPLC to confirm the consumption of the starting material. |
| Formation of side products. | The reaction of the hydrazone intermediate with the starting aromatic aldehyde can form impurities. The use of a water co-solvent can help to re-equilibrate and regenerate the desired intermediate.[5] | |
| Presence of N-methylation regioisomers | Use of inappropriate methylating agent or reaction conditions. | The use of trimethyloxonium tetrafluoroborate (Me3O•BF4) as the methylating agent has been shown to suppress the formation of undesired regioisomers.[5] |
| Inconsistent purity of isolated indazole | Inefficient purification. | Develop a robust crystallization procedure for the indazole intermediate. This avoids the use of chromatography and can provide a more consistent purity profile. |
1,2,4-Triazole and 1,3,5-Triazinone Core Synthesis
| Observed Problem | Potential Cause | Recommended Solution |
| Low yield of the 1,3,5-triazinone core | Instability of intermediates. | The introduction of a meta-cresolyl moiety has been shown to enhance the stability of key intermediates in the synthesis.[3] |
| Inefficient coupling reactions. | Optimize reaction conditions for the multi-component reaction, including solvent, temperature, and stoichiometry of reactants. | |
| Variability in the quality of the 1,2,4-triazole fragment | Inconsistent quality of starting materials. | Implement stringent quality control measures for all raw materials used in the synthesis of the 1,2,4-triazole motif. |
| Side reactions during synthesis. | Carefully control reaction parameters such as temperature and reaction time to minimize the formation of by-products. |
Final Coupling and Crystallization of Ensitrelvir
| Observed Problem | Potential Cause | Recommended Solution |
| Low yield in the final coupling step | Poor reactivity of the leaving group on the triazinone core. | The meta-cresolyl group serves as an effective leaving group, facilitating a smooth final coupling reaction.[3] |
| Degradation of the product under reaction conditions. | Optimize the reaction temperature and time to ensure complete conversion without significant product degradation. Acetic acid can be used to promote the reaction.[3] | |
| Inconsistent crystalline form (polymorphism) | Variations in crystallization conditions (solvent, temperature, cooling rate, agitation). | Develop a controlled crystallization protocol. This includes defining the solvent system, saturation and supersaturation levels, cooling profile, and agitation speed. The use of seed crystals of the desired polymorph is highly recommended to ensure consistency. |
| Presence of impurities that inhibit or alter crystal growth. | Ensure the purity of the Ensitrelvir solution before initiating crystallization. Trace impurities can act as templates for the nucleation of undesired polymorphs. | |
| High levels of residual solvents | Inefficient drying of the final product. | Optimize the drying process, including temperature, pressure, and time, to ensure residual solvents are reduced to acceptable levels according to ICH guidelines. |
| Batch fails to meet impurity specifications | Carryover of impurities from previous steps or formation of degradation products. | Conduct a thorough impurity profile analysis using techniques like HPLC-MS to identify the source of the impurity. Re-evaluate the purification procedures for the intermediates and the final product. |
Key Analytical Techniques for Monitoring Batch-to-Batch Variability
| Analytical Technique | Purpose | Parameters Measured |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of intermediates and the final API, and to quantify impurities. | Peak area/height (for quantification), retention time (for identification), peak shape. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | To identify known and unknown impurities and degradation products. | Mass-to-charge ratio (m/z) of parent ions and fragment ions. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of intermediates and the final API, and to identify impurities. | Chemical shifts, coupling constants, integration. |
| X-Ray Powder Diffraction (XRPD) | To identify the crystalline form (polymorph) of the final API and to detect the presence of other crystalline forms. | Diffraction pattern (peak positions and intensities). |
| Differential Scanning Calorimetry (DSC) | To determine the melting point and thermal behavior of the API, which can indicate the polymorphic form and purity. | Onset of melting, peak maximum, enthalpy of fusion. |
| Thermogravimetric Analysis (TGA) | To determine the amount of residual solvents and water content in the API. | Weight loss as a function of temperature. |
| Gas Chromatography (GC) | To quantify residual solvents in the API. | Peak area (for quantification), retention time (for identification). |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
-
Sample Preparation: Accurately weigh and dissolve a known amount of the Ensitrelvir batch sample in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A time-gradient elution program should be developed to ensure adequate separation of the main peak from all potential impurities. A typical gradient might start at 95% A and gradually increase to 95% B over 30-40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength determined by the UV spectrum of Ensitrelvir (e.g., 254 nm).
-
-
Analysis: Inject the sample and a reference standard of Ensitrelvir. Identify the main peak corresponding to Ensitrelvir and any impurity peaks. Calculate the percentage purity and the levels of individual impurities based on their peak areas relative to the total peak area.
Protocol 2: X-Ray Powder Diffraction (XRPD) for Polymorph Identification
-
Sample Preparation: Gently grind a small amount of the Ensitrelvir batch sample to a fine powder using a mortar and pestle to ensure random orientation of the crystals. Pack the powder into a sample holder.
-
Instrumental Parameters:
-
X-ray Source: Cu Kα radiation.
-
Voltage and Current: e.g., 40 kV and 40 mA.
-
Scan Range (2θ): 2° to 40°.
-
Step Size: e.g., 0.02°.
-
Scan Speed: e.g., 1°/min.
-
-
Data Analysis: Collect the diffraction pattern and compare it to the reference patterns of the known polymorphs of Ensitrelvir. The presence of characteristic peaks at specific 2θ angles will confirm the polymorphic form of the batch.
Visualizations
Caption: Convergent synthesis workflow for Ensitrelvir.
Caption: Decision tree for troubleshooting impurity issues.
References
- 1. Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients [grace.com]
- 2. Crystallization Process Method - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 3. Development of a Manufacturing Process toward the Convergent Synthesis of the COVID-19 Antiviral Ensitrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
Mitigating Ensitrelvir degradation during sample preparation
Welcome to the technical support center for ensitrelvir. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the degradation of ensitrelvir during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause ensitrelvir degradation during sample preparation?
Based on the chemical structure of ensitrelvir and stability studies of similar compounds, the primary factors that can lead to its degradation include exposure to harsh pH conditions (both acidic and basic), oxidizing agents, and potentially light.[1][2][3] Hydrolysis of susceptible functional groups is a key concern.[1]
Q2: What are the recommended storage conditions for ensitrelvir and its stock solutions to ensure stability?
To maintain the integrity of ensitrelvir, it is crucial to adhere to the following storage guidelines:
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | ≥ 4 years | Keep in a tightly sealed container. |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| Short-term (in solvent) | -20°C | Up to 1 month | For frequent use, but long-term storage at -80°C is preferred. |
Data compiled from multiple sources.
Q3: Are there any known degradation products of ensitrelvir?
While specific degradation products of ensitrelvir are not extensively published in publicly available literature, hydrolysis of the triazinone ring or other labile bonds is a potential degradation pathway based on studies of its synthetic intermediates.[1] A forced degradation study would be necessary to fully characterize the potential degradation products.
Q4: How can I minimize the risk of ensitrelvir degradation when preparing samples from biological matrices (e.g., plasma, tissue homogenates)?
To minimize degradation in biological samples, it is recommended to:
-
Work quickly and on ice: Low temperatures slow down enzymatic and chemical degradation processes.
-
Use protease inhibitors: If working with tissue homogenates or cell lysates, the addition of a protease inhibitor cocktail is advisable.
-
Control pH: Ensure that the pH of your buffers is within a neutral and stable range for ensitrelvir. Avoid strongly acidic or basic conditions.
-
Minimize light exposure: Protect samples from direct light, especially if photostability has not been established.
-
Prompt analysis: Analyze samples as quickly as possible after preparation. If storage is necessary, freeze samples at -80°C immediately.
Troubleshooting Guides
Problem: I am seeing variable or lower-than-expected concentrations of ensitrelvir in my analytical runs.
| Possible Cause | Troubleshooting Step |
| Degradation during sample preparation | Review your sample preparation workflow. Are you working on ice? Are your buffers at a neutral pH? Consider performing a simple stability test by incubating ensitrelvir in your sample matrix at room temperature for a set period and comparing the recovery to a sample prepared on ice. |
| Repeated freeze-thaw cycles of stock solutions | Ensure that your stock solutions are aliquoted to avoid multiple freeze-thaw cycles. |
| Improper storage of samples | Verify that your prepared samples are stored at -80°C and analyzed promptly. |
| Incompatibility with collection tubes or plates | Check for potential adsorption of ensitrelvir to the plasticware used for sample collection and processing. |
Problem: I am observing unknown peaks in my chromatogram that are not present in my standards.
| Possible Cause | Troubleshooting Step |
| Ensitrelvir degradation | These unknown peaks could be degradation products. To investigate this, you can perform a forced degradation study on an ensitrelvir standard. This involves intentionally exposing the standard to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. The retention times of these products can then be compared to the unknown peaks in your samples. |
| Matrix effects | The unknown peaks may be endogenous components from your biological matrix. Analyze a blank matrix sample (without ensitrelvir) to confirm. |
Experimental Protocols
Protocol 1: Forced Degradation Study of Ensitrelvir
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.
Objective: To investigate the stability of ensitrelvir under various stress conditions.
Materials:
-
Ensitrelvir reference standard
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of ensitrelvir in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid ensitrelvir powder at 105°C for 24 hours.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.
-
-
Sample Preparation for Analysis:
-
For acid and base hydrolysis samples, neutralize the solution before dilution.
-
Dilute all stressed samples with the mobile phase to a suitable concentration for analysis.
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating HPLC or LC-MS/MS method.
-
A suitable starting point for an HPLC method could be a C18 column with a gradient elution of acetonitrile and water with 0.1% formic acid.[4]
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent ensitrelvir peak.
-
Table 1: Example Data from a Hypothetical Forced Degradation Study
| Stress Condition | % Ensitrelvir Remaining | Number of Degradation Peaks |
| 0.1 M HCl, 60°C, 24h | 85.2% | 2 |
| 0.1 M NaOH, 60°C, 24h | 78.5% | 3 |
| 3% H₂O₂, RT, 24h | 92.1% | 1 |
| Heat (105°C), 24h | 98.7% | 0 |
| Light, RT, 24h | 95.4% | 1 |
This data is illustrative and intended to demonstrate how to present results from a forced degradation study.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. LC-MS/MS method for the characterization of the forced degradation products of Entecavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a novel quality by design-enabled stability-indicating HPLC method and its validation for the quantification of nirmatrelvir in bulk and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Ensitrelvir in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ensitrelvir in animal models. The information is designed to address specific issues related to enhancing the oral bioavailability of this antiviral agent.
Troubleshooting Guide
This guide is intended to help researchers identify and resolve common issues encountered during in vivo studies with Ensitrelvir, particularly when suboptimal plasma exposure is observed.
Q1: We are observing lower than expected plasma concentrations of Ensitrelvir after oral administration in mice. What are the potential causes and how can we troubleshoot this?
A1: Low oral bioavailability of Ensitrelvir in mice can stem from several factors, primarily related to its physicochemical properties and physiological interactions. Here is a step-by-step troubleshooting approach:
-
1. Review Your Formulation and Administration Technique:
-
Vehicle Selection: Ensitrelvir is a poorly soluble compound. For preclinical oral gavage in mice, a 0.5% methylcellulose (MC) suspension is a commonly used vehicle.[1] Ensure your vehicle is appropriate for suspending a hydrophobic compound and that the suspension is homogenous.
-
Particle Size: The particle size of the Ensitrelvir powder can significantly impact its dissolution rate. Consider micronization or nanomilling of the active pharmaceutical ingredient (API) to increase the surface area for dissolution.
-
Gavage Technique: Improper oral gavage technique can lead to dosing errors or aspiration. Ensure personnel are well-trained and the dosing volume is appropriate for the animal's size.
-
-
2. Investigate Dissolution and Solubility Limitations:
-
Co-crystallization: Ensitrelvir has been shown to form a cocrystal with fumaric acid (Form V), which significantly improves its dissolution and permeation. This is due to the inhibition of strong intermolecular interactions present in the stable crystal form (Form III) of Ensitrelvir alone. Consider using the Ensitrelvir fumarate salt or a co-crystal formulation.
-
Amorphous Solid Dispersions: For Biopharmaceutics Classification System (BCS) Class IV drugs like many protease inhibitors, creating an amorphous solid dispersion with a polymer can enhance solubility and dissolution.
-
-
3. Assess the Impact of Efflux Transporters:
-
P-glycoprotein (P-gp) Efflux: Ensitrelvir is a substrate of the P-gp efflux transporter.[2] P-gp in the intestinal wall can pump the drug back into the gut lumen, reducing its net absorption.
-
Experimental Verification: The impact of P-gp can be investigated by conducting studies in Mdr1a/1b knockout mice, which lack P-gp. A study showed that the area under the plasma concentration-time curve (AUC) of Ensitrelvir was 1.92-fold higher in Mdr1a/1b (-/-) mice compared to wild-type mice, indicating P-gp involvement in its oral absorption.
-
-
4. Consider Pre-systemic Metabolism:
-
CYP3A Inhibition: Ensitrelvir is a known inhibitor of Cytochrome P450 3A (CYP3A). While this is more of a concern for drug-drug interactions, significant first-pass metabolism in the gut wall and liver can also reduce bioavailability.
-
Logical Troubleshooting Flowchart for Low Ensitrelvir Exposure
Caption: A flowchart to guide troubleshooting of low Ensitrelvir bioavailability.
Frequently Asked Questions (FAQs)
Q2: What is a suitable oral vehicle for Ensitrelvir in rodent studies?
A2: For preclinical oral studies in mice, Ensitrelvir has been administered in a 0.5% (w/v) methylcellulose (400cP) solution.[1] This is a common suspending vehicle for poorly water-soluble compounds in rodent oral gavage studies. For other species or if solubility issues persist, other vehicles for poorly soluble compounds can be considered, such as polyethylene glycol 400 (PEG 400), or oil-based vehicles like corn oil, though these may alter absorption kinetics.
Q3: How does the fumaric acid cocrystal of Ensitrelvir improve bioavailability?
A3: The stable crystalline form of Ensitrelvir (Form III) has low aqueous solubility. Cocrystallization with fumaric acid creates a new solid form (Form V) where the strong intermolecular interactions between the triazine and triazole groups of Ensitrelvir are disrupted. This results in significantly improved dissolution and permeation, which are key factors for enhancing oral bioavailability.
Q4: Is P-glycoprotein (P-gp) a significant barrier to Ensitrelvir absorption?
A4: Yes, in vitro studies have shown that Ensitrelvir is a substrate for P-gp.[2] In vivo studies in mice have confirmed that P-gp plays a role in limiting the oral absorption of Ensitrelvir, as evidenced by a 1.92-fold increase in plasma exposure in mice lacking the P-gp transporter. However, this level of increase suggests that while P-gp has an impact, it may not be the sole factor limiting bioavailability.
Q5: What are the typical pharmacokinetic parameters of Ensitrelvir in animal models?
A5: The pharmacokinetic parameters of Ensitrelvir can vary depending on the animal model, dose, and formulation. Below are summary tables of reported data in mice and hamsters.
Data Presentation
Table 1: Pharmacokinetic Parameters of Ensitrelvir in Mice (Oral Administration)
| Dose (mg/kg) | Dosing Regimen | Cmax (ng/mL) | AUC0-48h (ng*h/mL) | C48h (ng/mL) |
| 16 | Once Daily | 20,100 | 473,000 | 3,180 |
| 32 | Once Daily | 41,500 | 1,020,000 | 7,650 |
| 64 | Once Daily | 86,600 | 2,220,000 | 20,100 |
| 8 | Twice Daily | 11,800 | 291,000 | 2,750 |
| 16 | Twice Daily | 23,800 | 610,000 | 5,880 |
| 32 | Twice Daily | 49,000 | 1,300,000 | 14,000 |
| 64 | Twice Daily | 115,000 | 3,310,000 | 39,200 |
| 8 | Thrice Daily | 21,500 | 657,000 | 5,740 |
| 16 | Thrice Daily | 47,600 | 1,390,000 | 11,600 |
| 32 | Thrice Daily | 96,000 | 2,960,000 | 30,000 |
| 64 | Thrice Daily | 232,000 | 7,650,000 | 88,300 |
Data from a study in SARS-CoV-2 infected BALB/c mice.[3]
Table 2: Pharmacokinetic Parameters of Ensitrelvir in Hamsters (Oral Administration)
| Dose (mg/kg) | Cmax (ng/mL) | AUC0-24h (ng*h/mL) | Tmax (h) |
| 200 | 4,800 | 52,000 | 4 |
Data from a study in Syrian hamsters.[4]
Experimental Protocols
Protocol 1: Oral Bioavailability Study of Ensitrelvir in Mice
-
Objective: To determine the pharmacokinetic profile of Ensitrelvir following oral administration in mice.
-
Animals: Female BALB/c mice, 5 weeks of age.
-
Formulation Preparation:
-
Weigh the required amount of Ensitrelvir (or Ensitrelvir fumarate).
-
Prepare a 0.5% (w/v) methylcellulose (400cP) solution in sterile water.
-
Suspend the Ensitrelvir powder in the vehicle to the desired concentration (e.g., 1.6 mg/mL for a 16 mg/kg dose at a 10 mL/kg dosing volume).
-
Ensure the suspension is homogenous by vortexing or stirring prior to each administration.
-
-
Dosing:
-
Fast the mice overnight (with access to water) before dosing.
-
Administer the Ensitrelvir suspension via oral gavage at the desired dose.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify Ensitrelvir concentrations in plasma using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis with software such as Phoenix WinNonlin.[3]
-
Experimental Workflow for a Typical Oral Bioavailability Study
Caption: Workflow for an oral bioavailability study of Ensitrelvir in mice.
Signaling Pathway
Mechanism of Action of Ensitrelvir
Ensitrelvir is an antiviral drug that targets the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro). This enzyme is crucial for the replication of the virus.
Caption: Ensitrelvir inhibits the SARS-CoV-2 3CL protease, preventing viral replication.
References
- 1. Pharmacokinetic and Pharmacodynamic Analysis of the 3CL Protease Inhibitor Ensitrelvir in a SARS-CoV-2 Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nal.usda.gov [nal.usda.gov]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. Oral 3CL protease inhibitor ensitrelvir suppressed SARS-CoV-2 shedding and infection in a hamster aerosol transmission model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Ensitrelvir-Resistant Mutant Generation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on generating Ensitrelvir-resistant mutants.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Ensitrelvir?
Ensitrelvir is an oral antiviral drug that targets the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2][3][4] This enzyme is crucial for the replication of the virus, as it cleaves viral polyproteins into functional non-structural proteins (NSPs).[5] By inhibiting 3CLpro, Ensitrelvir blocks viral replication.[4][6] It is a noncovalent and nonpeptide inhibitor that binds to the substrate-binding pocket of the Mpro.[2][3]
Q2: Which mutations are associated with Ensitrelvir resistance?
Several mutations in the SARS-CoV-2 Mpro (NSP5) have been identified to confer resistance to Ensitrelvir. These are often generated through in vitro serial passage experiments. Commonly observed mutations include:
-
M49L : This is a frequently observed mutation that can confer a high level of in vivo resistance.[1][7][8][9]
-
E166A/E166V : These substitutions have also been shown to reduce sensitivity to Ensitrelvir.[1][10]
-
S144A : This mutation can co-emerge with M49L, leading to higher resistance.[10]
-
T169I : Found in combination with M49L and S144A, it can further increase resistance while maintaining viral fitness.[10]
-
Δ23G : A deletion mutation at glycine 23 has been shown to confer substantial resistance to Ensitrelvir.[5][11]
-
Other reported mutations include M49I, T25A, D48G, P52S, L167F, and P168del .[5][7]
Q3: What is the typical fold-resistance observed for these mutants?
The level of resistance, measured as a fold-increase in the half-maximal effective concentration (EC50) or inhibitory concentration (IC50), varies depending on the specific mutation or combination of mutations.
| Mutation(s) | Fold Resistance to Ensitrelvir (Approximate) | Reference |
| M49L | High in vivo resistance | [1][8] |
| E166V | Up to 14-fold (cross-resistance) | [10] |
| M49L + S144A | Higher than M49L + E166A | [10] |
| M49L + S144A + T169I | Higher than M49L + E166A | [10] |
| Δ23G | ~35-fold | [11] |
| High resistance mutant | >1,000-fold | [5] |
Q4: Is there cross-resistance between Ensitrelvir and other protease inhibitors like Nirmatrelvir?
Cross-resistance between Ensitrelvir and Nirmatrelvir is asymmetrical.[10]
-
Ensitrelvir-resistant mutants (e.g., those with M49L, S144A) generally show limited cross-resistance to Nirmatrelvir, often less than 5-fold.[10]
-
Conversely, Nirmatrelvir-resistant mutants (e.g., with L50F + E166V) can exhibit significant cross-resistance to Ensitrelvir, with up to a 36-fold increase in resistance.[10]
-
Interestingly, the Δ23G mutation that confers resistance to Ensitrelvir has been shown to paradoxically increase susceptibility to Nirmatrelvir by approximately 8-fold.[11]
Troubleshooting Guide
Problem 1: Difficulty in selecting for high-level resistance.
-
Possible Cause: Insufficient number of passages or suboptimal drug concentration.
-
Solution: The generation of resistant mutants is a gradual process that requires multiple passages of the virus in the presence of the drug. Start with a low concentration of Ensitrelvir (e.g., at or slightly above the EC50) and incrementally increase the concentration with each subsequent passage as the virus adapts.[10]
-
-
Possible Cause: High fitness cost of resistance mutations.
Problem 2: Selected resistant mutants have low viral titers.
-
Possible Cause: The resistance mutation(s) negatively impact viral fitness.
-
Solution: Characterize the replication kinetics of the mutant virus compared to the wild-type. If fitness is impaired, consider passaging the virus in the absence of the drug for a few rounds to see if compensatory mutations arise that can improve replication without losing the resistance phenotype. Some studies have noted that fitness-compensating substitutions can emerge.[15]
-
Problem 3: Inconsistent results in resistance assays.
-
Possible Cause: Variability in cell-based assays.
-
Solution: Standardize all assay parameters, including cell line (e.g., VeroE6, A549-hACE2), cell density, MOI, and incubation time.[10] Ensure the purity of the viral stock and accurately determine its titer before each experiment.
-
-
Possible Cause: Genetic instability of the mutant virus.
-
Solution: Sequence the viral genome at different passages to monitor the emergence and stability of resistance mutations. This will help to confirm that the observed resistance is due to the intended mutations and not other random genetic changes.
-
Experimental Protocols
1. Generation of Ensitrelvir-Resistant SARS-CoV-2 by Serial Passage in Cell Culture
This protocol describes a general method for the in vitro selection of drug-resistant SARS-CoV-2.
-
Materials:
-
VeroE6 cells (or other susceptible cell line)
-
Wild-type SARS-CoV-2 isolate
-
Ensitrelvir
-
Cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
Infection medium (e.g., DMEM with 2% FBS)
-
96-well and 6-well plates
-
Quantitative reverse transcription PCR (qRT-PCR) reagents for viral RNA quantification
-
-
Methodology:
-
Initial Infection: Seed VeroE6 cells in a 6-well plate. The next day, infect the cells with wild-type SARS-CoV-2 at a specific MOI in the presence of increasing concentrations of Ensitrelvir. Include a no-drug control.
-
Incubation and Observation: Incubate the infected cells and monitor for cytopathic effect (CPE).
-
Harvesting and Titration: When significant CPE is observed in the well with the highest drug concentration that still allows for viral replication, harvest the supernatant. Determine the viral titer of the harvested supernatant.
-
Subsequent Passages: Use the harvested virus to infect fresh VeroE6 cells, again in the presence of increasing concentrations of Ensitrelvir. The starting drug concentration for this new passage should be similar to the highest concentration from the previous passage that allowed viral replication.
-
Repeat Passaging: Repeat this process for multiple passages (e.g., 20-30 passages).[14]
-
Monitoring Resistance: Periodically, test the susceptibility of the passaged virus to Ensitrelvir using a dose-response assay and calculate the EC50 value.
-
Genetic Analysis: Once a significant increase in resistance is observed, extract viral RNA from the supernatant and perform whole-genome sequencing to identify mutations in the 3CLpro gene (NSP5).
-
2. Characterization of Resistant Mutants: Plaque Reduction Assay
This protocol is for determining the susceptibility of a viral isolate to an antiviral drug.
-
Materials:
-
VeroE6 cells
-
Resistant and wild-type SARS-CoV-2 stocks of known titer
-
Ensitrelvir
-
Infection medium
-
Agarose overlay medium
-
Crystal violet staining solution
-
-
Methodology:
-
Cell Seeding: Seed VeroE6 cells in 6-well plates to form a confluent monolayer.
-
Virus Dilution and Incubation: Prepare serial dilutions of the virus stock. Incubate the virus with serial dilutions of Ensitrelvir for 1 hour at 37°C.
-
Infection: Infect the cell monolayers with the virus-drug mixture.
-
Adsorption: Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with agarose medium containing the corresponding concentration of Ensitrelvir.
-
Incubation: Incubate the plates for 2-3 days until plaques are visible.
-
Staining and Counting: Fix the cells and stain with crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the no-drug control. Determine the EC50 value by non-linear regression analysis.
-
Visualizations
Caption: Mechanism of action of Ensitrelvir in the SARS-CoV-2 replication cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. scienceopen.com [scienceopen.com]
- 3. Molecular mechanism of ensitrelvir inhibiting SARS-CoV-2 main protease and its variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ensitrelvir, An Oral Antiviral Drug For COVID-19 Treatment | MolecularCloud [molecularcloud.org]
- 5. biorxiv.org [biorxiv.org]
- 6. contagionlive.com [contagionlive.com]
- 7. Drug Resistance Mutations Emerging in SARS-CoV-2 After Ensitrelvir Use in Japan to Treat COVID-19 - Thailand Medical News [thailandmedical.news]
- 8. biorxiv.org [biorxiv.org]
- 9. Sporadic Occurrence of Ensitrelvir-Resistant SARS-CoV-2, Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SARS-CoV-2 Mpro inhibitor ensitrelvir: asymmetrical cross-resistance with nirmatrelvir and emerging resistance hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Structural and virologic mechanism of the emergence of resistance to Mpro inhibitors in SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multiple pathways for SARS-CoV-2 resistance to nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid resistance profiling of SARS-CoV-2 protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Protease Inhibitors: Ensitrelvir vs. Nirmatrelvir in the Treatment of COVID-19
For Immediate Publication
In the ongoing effort to combat SARS-CoV-2, the development of effective oral antiviral agents has been a critical breakthrough. Among the leading therapeutic options are Ensitrelvir (developed by Shionogi) and Nirmatrelvir (a component of Paxlovid, developed by Pfizer). Both drugs target the SARS-CoV-2 3C-like (3CL) protease, an enzyme essential for viral replication. This comprehensive guide provides a comparative analysis of the efficacy of Ensitrelvir and Nirmatrelvir, supported by experimental data from preclinical and clinical studies, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the Viral Achilles' Heel
Both Ensitrelvir and Nirmatrelvir are potent inhibitors of the SARS-CoV-2 main protease (Mpro), also known as the 3CL protease.[1][2] This enzyme is responsible for cleaving viral polyproteins into functional non-structural proteins, a crucial step in the viral replication cycle.[3][4] By inhibiting this protease, both drugs effectively halt viral replication.
Nirmatrelvir is a peptidomimetic inhibitor that covalently binds to the catalytic cysteine residue (Cys145) of the 3CL protease.[5][6] It is co-packaged with ritonavir, a pharmacokinetic enhancer that inhibits the cytochrome P450 3A4 (CYP3A4) enzyme.[2][6] This inhibition of CYP3A4 slows the metabolism of nirmatrelvir, thereby increasing its plasma concentration and therapeutic efficacy.[2][6]
Ensitrelvir, on the other hand, is a non-covalent, non-peptidic inhibitor of the 3CL protease.[1] It targets the substrate-binding pocket of the enzyme, specifically interacting with the S1, S2, and S1' subsites.[1]
Figure 1: Mechanism of action of Ensitrelvir and Nirmatrelvir.
Preclinical Efficacy: A Close Contest in In Vitro and In Vivo Models
Direct comparative studies have demonstrated that Ensitrelvir and Nirmatrelvir exhibit comparable in vitro efficacy against various SARS-CoV-2 strains, including ancestral and variant strains.[7][8] In vivo studies in mouse and hamster models of COVID-19 have shown that both drugs can significantly reduce viral loads in the lungs and nasal turbinates.[7][8] Some studies suggest that Ensitrelvir may have comparable or even better in vivo efficacy than Nirmatrelvir when considering unbound drug plasma concentrations.[7][8]
In Vitro Efficacy Data
| Drug | Cell Line | SARS-CoV-2 Strain | IC50 / EC50 | Reference |
| Ensitrelvir | Multiple cell lines | Ancestral, Delta, Omicron | Comparable to Nirmatrelvir | [7][8] |
| Nirmatrelvir | Multiple cell lines | Ancestral, Delta, Omicron | Comparable to Ensitrelvir | [7][8] |
In Vivo Efficacy Data
| Animal Model | Drug | Key Findings | Reference |
| Mouse | Ensitrelvir | Reduced lung viral titers | [7] |
| Mouse | Nirmatrelvir | Reduced lung viral titers | [7] |
| Syrian Hamster | Ensitrelvir | Reduced lung and nasal turbinate viral titers | [8] |
| Syrian Hamster | Nirmatrelvir | Reduced lung and nasal turbinate viral titers | [8] |
Clinical Efficacy: Insights from Head-to-Head and Placebo-Controlled Trials
Clinical trials have provided valuable insights into the real-world efficacy of both drugs in patients with mild-to-moderate COVID-19.
A phase 2 randomized controlled clinical trial directly comparing Ensitrelvir with ritonavir-boosted Nirmatrelvir found that both drugs have potent antiviral activity.[9] By day 5, the rate of viral clearance compared to no study drug was 82% faster for Ensitrelvir and 116% faster for ritonavir-boosted Nirmatrelvir.[9] In a non-inferiority comparison, viral clearance was 16% slower with Ensitrelvir relative to Nirmatrelvir.[9] Symptom resolution was also faster in both treatment groups compared to no drug, with a 32% faster resolution in the Ensitrelvir group and 38% faster in the ritonavir-boosted Nirmatrelvir group.[9] Viral rebound occurred in 5% of patients in the Ensitrelvir group and 7% in the Nirmatrelvir group.[9]
Ensitrelvir Clinical Trial Data (SCORPIO-SR)
The SCORPIO-SR trial evaluated the efficacy and safety of a 5-day oral course of Ensitrelvir in patients with mild to moderate COVID-19. The findings indicated that Ensitrelvir is associated with a reduced risk of death and shorter hospital stays compared to control groups.[10] The drug also demonstrated the ability to lower SARS-CoV-2 viral titers and RNA levels while accelerating the time to viral clearance compared to placebo.[10]
Nirmatrelvir Clinical Trial Data (EPIC-HR)
The EPIC-HR trial was a phase 2/3 study in non-hospitalized, high-risk adult patients with COVID-19. The results showed that Paxlovid (Nirmatrelvir/ritonavir) significantly reduced the risk of hospitalization or death by 89% compared to placebo when treated within three days of symptom onset.[11][12]
| Clinical Trial | Drug | Key Efficacy Endpoints | Reference |
| Head-to-Head (Phase 2) | Ensitrelvir | 82% faster viral clearance vs. no drug; 32% faster symptom resolution vs. no drug | [9] |
| Head-to-Head (Phase 2) | Nirmatrelvir/ritonavir | 116% faster viral clearance vs. no drug; 38% faster symptom resolution vs. no drug | [9] |
| SCORPIO-SR (Phase 2/3) | Ensitrelvir | Reduced risk of death, shorter hospital stays, accelerated viral clearance vs. placebo | [10] |
| EPIC-HR (Phase 2/3) | Nirmatrelvir/ritonavir | 89% reduction in hospitalization or death vs. placebo in high-risk patients | [11][12] |
Experimental Protocols
In Vitro Antiviral Assays
1. Cytopathic Effect (CPE) Assay: This assay is used to determine the concentration of an antiviral compound required to inhibit the virus-induced cell death.
Figure 2: Workflow for a Cytopathic Effect (CPE) Assay.
-
Cell Culture: VeroE6 cells, which are susceptible to SARS-CoV-2 infection, are seeded in 96-well plates and incubated until a confluent monolayer is formed.
-
Compound Dilution: The antiviral drugs (Ensitrelvir or Nirmatrelvir) are serially diluted to various concentrations.
-
Infection: The cell monolayers are infected with a known amount of SARS-CoV-2.
-
Treatment: The diluted compounds are added to the infected cells.
-
Incubation: The plates are incubated for a period of time (e.g., 72 hours) to allow for viral replication and the development of CPE.
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTS or CellTiter-Glo). The extent of CPE is inversely proportional to cell viability.
-
Data Analysis: The concentration of the drug that inhibits CPE by 50% (EC50) is calculated.
2. Plaque Reduction Assay: This assay quantifies the reduction in the number of viral plaques in the presence of an antiviral agent.
-
Cell Culture and Infection: Similar to the CPE assay, a confluent monolayer of susceptible cells is infected with SARS-CoV-2.
-
Overlay Medium: After infection, the cells are covered with a semi-solid overlay medium (e.g., containing agarose) mixed with different concentrations of the antiviral drug. This overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized lesions called plaques.
-
Incubation and Staining: The plates are incubated until plaques are visible. The cells are then fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: The concentration of the drug that reduces the number of plaques by 50% (IC50) is determined.
In Vivo Animal Models
1. Mouse Model:
-
Animal Strain: BALB/c mice are commonly used.
-
Virus Strain: Mouse-adapted SARS-CoV-2 strains are used to establish infection.
-
Infection: Mice are intranasally inoculated with the virus.
-
Treatment: Ensitrelvir or Nirmatrelvir is administered orally at various doses.
-
Endpoints: Efficacy is assessed by measuring viral titers in the lungs and observing changes in body weight and survival rates.
2. Syrian Hamster Model:
-
Animal Strain: Syrian hamsters are highly susceptible to SARS-CoV-2 and develop a disease that mimics aspects of human COVID-19.
-
Infection: Hamsters are intranasally infected with SARS-CoV-2.
-
Treatment: Oral administration of Ensitrelvir or Nirmatrelvir.
-
Endpoints: Viral loads in the lungs and nasal turbinates are quantified, and clinical signs such as weight loss are monitored.
Clinical Trial Protocols
1. Ensitrelvir (SCORPIO-HR):
-
Study Design: A global, multicenter, randomized, double-blind, placebo-controlled Phase 3 trial.
-
Participants: Non-hospitalized adults with mild-to-moderate COVID-19.
-
Intervention: Ensitrelvir (375 mg on day 1, followed by 125 mg on days 2-5) or placebo.
-
Primary Endpoint: Time to sustained resolution of 12 COVID-19 symptoms.
2. Nirmatrelvir (EPIC-HR):
-
Study Design: A Phase 2/3, randomized, double-blind, placebo-controlled trial.
-
Participants: Non-hospitalized, symptomatic adults with a confirmed diagnosis of SARS-CoV-2 infection who had at least one risk factor for developing severe illness.
-
Intervention: Nirmatrelvir (300 mg) with ritonavir (100 mg) or placebo every 12 hours for 5 days.
-
Primary Endpoint: COVID-19-related hospitalization or death from any cause through day 28.
Conclusion
Both Ensitrelvir and Nirmatrelvir are highly effective inhibitors of the SARS-CoV-2 3CL protease, demonstrating potent antiviral activity in preclinical and clinical settings. While direct head-to-head clinical data suggests Nirmatrelvir may have a slight edge in the speed of viral clearance, Ensitrelvir remains a robust and effective treatment option. The choice between these two agents in a clinical setting may be influenced by factors such as drug-drug interactions (a key consideration for the ritonavir component of Paxlovid), patient-specific characteristics, and regional availability. Continued research and real-world evidence will further delineate the comparative effectiveness of these important antiviral therapies.
References
- 1. Comparing molnupiravir and nirmatrelvir/ritonavir efficacy and the effects on SARS-CoV-2 transmission in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of ensitrelvir against SARS-CoV-2 in a delayed-treatment mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trial Design | PAXLOVID® (nirmatrelvir tablets; ritonavir tablets) [paxlovidhcp.com]
- 5. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]
- 6. Comparing molnupiravir and nirmatrelvir/ritonavir efficacy and the effects on SARS-CoV-2 transmission in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Shionogi Advances Ensitrelvir Fumaric Acid COVID-19 Antiviral Clinical Program |Shionogi & Co., Ltd. [shionogi.com]
- 10. shionogimedical.com [shionogimedical.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. researchgate.net [researchgate.net]
Ensitrelvir: Validating Efficacy Against Emerging SARS-CoV-2 Variants - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rapid evolution of SARS-CoV-2 necessitates the continued evaluation of antiviral therapies against emerging variants of concern. This guide provides a comprehensive comparison of ensitrelvir (S-217622), a novel oral 3C-like protease (3CLpro) inhibitor, with other leading antiviral agents. The data presented is intended to inform research and development efforts by offering a clear, evidence-based assessment of ensitrelvir's performance.
Mechanism of Action: Targeting Viral Replication
Ensitrelvir is a noncovalent, nonpeptide oral inhibitor that targets the main protease (Mpro) or 3CL protease of SARS-CoV-2.[1][2] This enzyme is crucial for the cleavage of viral polyproteins, a process essential for viral replication.[3] By binding to the substrate-binding pocket of Mpro, specifically the S1, S2, and S1' subsites, ensitrelvir effectively blocks this cleavage and inhibits viral proliferation.[1][4] Unlike some other protease inhibitors, such as nirmatrelvir (a component of Paxlovid), ensitrelvir does not require a pharmacokinetic booster like ritonavir.[5]
The 3CL protease is a highly conserved enzyme among coronaviruses, making it a robust target for broad-spectrum antiviral development.[1][2][6] Studies have shown that both ensitrelvir and nirmatrelvir remain effective against the Mpro from all five SARS-CoV-2 variants of concern, suggesting that Mpro is a bona fide broad-spectrum target.[1][2]
Comparative In Vitro Efficacy
In vitro studies are fundamental in assessing the direct antiviral activity of a compound against various viral strains. The following tables summarize the 50% effective concentration (EC50) of ensitrelvir and comparator drugs against a range of SARS-CoV-2 variants. Lower EC50 values indicate higher antiviral potency.
Table 1: In Vitro Antiviral Activity of Ensitrelvir Against SARS-CoV-2 Variants in VeroE6/TMPRSS2 Cells
| SARS-CoV-2 Variant | Pango Lineage | Strain Name | Ensitrelvir EC50 (µM) | Remdesivir EC50 (µM) |
| Wuhan | A | WK-521 | 0.37 ± 0.06 | 1.9 ± 0.1 |
| Omicron | BA.1.18 | TY38-873 | 0.29 ± 0.05 | 1.1 ± 0.3 |
| Omicron | BA.4.6 | 0.30 | ||
| Omicron | BA.5.2.1 | 0.37 | ||
| Omicron | BF.7 | 0.51 | ||
| Omicron | BF.7.4.1 | 0.55 | ||
| Omicron | BQ.1.1 | 0.48 | ||
| Omicron | CH.1.1.11 | 0.38 | ||
| Omicron | XBB.1.5 | 0.57 | ||
| Omicron | XBB.1.9.1 | 0.99 | ||
| Omicron | XBB.1.16 | 0.33 | ||
| Omicron | XBF | 0.29 |
Data sourced from Shionogi & Co., Ltd.[7]
Ensitrelvir has demonstrated consistent antiviral activity against a wide array of SARS-CoV-2 variants, including numerous Omicron sublineages.[7][8] Studies have shown that ensitrelvir exhibits comparable antiviral activity against variants such as Alpha, Beta, Gamma, Delta, and various Omicron strains, including BA.1, BA.2, BA.2.75, BA.4, BA.5, BQ.1.1, and XBB.1.[3][8]
Table 2: Comparative In Vitro Efficacy (EC50 in µM) of Antivirals Against Various SARS-CoV-2 Variants
| Drug | Target | Wuhan | Delta | Omicron (BA.1) | Omicron (BA.2) | Omicron (BA.4/5) |
| Ensitrelvir | 3CL Protease | 0.22 - 0.52 | 0.22 - 0.52 | 0.22 - 0.52 | 0.22 - 0.52 | 0.22 - 0.52 |
| Nirmatrelvir (Paxlovid) | 3CL Protease | ~0.04 | ~0.08 | ~0.08 | ~0.08 | ~0.08 |
| Remdesivir | RdRp | ~0.01 | ~0.01 | ~0.01 | ~0.01 | ~0.01 |
| Molnupiravir | RdRp | 0.3 | Consistent efficacy | Consistent efficacy | Consistent efficacy | Consistent efficacy |
Note: The EC50 values are approximate and can vary based on the cell line and assay used. Data is compiled from multiple sources.[6][8][9]
In Vivo Efficacy in Animal Models
Preclinical animal models provide crucial insights into the in vivo efficacy of antiviral candidates.
In a delayed-treatment mouse model, ensitrelvir administered 24 hours post-infection with a gamma or mouse-adapted strain of SARS-CoV-2 demonstrated a dose-dependent antiviral effect, significantly reducing viral titers in the lungs.[10] Similarly, in Syrian hamsters infected with the Omicron BA.2 strain, ensitrelvir improved body-weight loss and showed antiviral activity in the lungs.[11] When compared to nirmatrelvir in animal models, ensitrelvir demonstrated comparable or superior in vivo efficacy at similar or slightly lower unbound-drug plasma concentrations.[11]
Clinical Efficacy and Safety
Clinical trials have further substantiated the efficacy and safety of ensitrelvir in patients with mild-to-moderate COVID-19.
A phase 2/3 study in Japan, South Korea, and Vietnam showed that ensitrelvir treatment led to a significant reduction in SARS-CoV-2 RNA levels and a shorter time to viral clearance compared to placebo.[3][12] In the phase 3 part of the study, patients treated with ensitrelvir experienced a resolution of five typical COVID-19 symptoms approximately one day sooner than the placebo group when treatment was initiated within 72 hours of symptom onset.[3]
A recent phase 2 randomized controlled trial comparing ensitrelvir to ritonavir-boosted nirmatrelvir (Paxlovid) in low-risk outpatients with early symptomatic COVID-19 found that both drugs had potent antiviral activity.[13] By day 5, the viral clearance rate was 82% faster for ensitrelvir and 116% faster for nirmatrelvir compared to no treatment.[13] Symptom resolution was also faster in both treatment groups.[13]
Regarding safety, ensitrelvir has been generally well-tolerated in clinical trials, with most adverse events being mild in severity.[14][15]
Resistance Profile
The emergence of drug-resistant viral strains is a significant concern in antiviral therapy. In vitro studies have identified that M49L and E166A substitutions in the Nsp5 (3CL protease) can lead to reduced sensitivity to ensitrelvir.[16] However, viruses with these substitutions showed susceptibility to nirmatrelvir and molnupiravir, highlighting the importance of having multiple therapeutic options with different resistance profiles.[16]
Experimental Protocols
In Vitro Antiviral Activity Assay
A common method to determine the in vitro efficacy of an antiviral drug is the cytopathic effect (CPE) reduction assay.
-
Cell Culture: VeroE6 cells expressing transmembrane serine protease 2 (VeroE6/TMPRSS2) are cultured in a suitable medium, such as Minimum Essential Medium (MEM), supplemented with fetal bovine serum and antibiotics.[8]
-
Cell Seeding: Cells are seeded into 96-well plates and incubated to form a monolayer.
-
Compound Preparation: The antiviral compounds (e.g., ensitrelvir, remdesivir) are serially diluted to a range of concentrations.
-
Infection and Treatment: The cell monolayer is washed, and the diluted compounds are added, followed by the addition of the SARS-CoV-2 virus at a specific multiplicity of infection (MOI).
-
Incubation: The plates are incubated for a defined period (e.g., 3-4 days) to allow for viral replication and the development of CPE.
-
CPE Evaluation: The extent of CPE is observed and scored under a microscope.
-
Cell Viability Assay: A quantitative assessment of cell viability is performed using assays such as MTS or CellTiter-Glo to measure the protective effect of the antiviral compound.
-
Data Analysis: The 50% effective concentration (EC50), the concentration of the drug that inhibits CPE by 50%, is calculated using a dose-response curve.
In Vivo Efficacy in a Mouse Model
-
Animal Model: BALB/c mice are commonly used. For some variants, mouse-adapted strains of SARS-CoV-2 may be necessary to induce disease.[10][11]
-
Infection: Mice are intranasally inoculated with a specific dose of the SARS-CoV-2 variant.
-
Treatment: Ensitrelvir or a placebo (vehicle) is administered orally once or twice daily, starting at a defined time point (e.g., immediately after infection or in a delayed-treatment model 24 hours post-infection).[10]
-
Monitoring: Animals are monitored daily for body weight changes and clinical signs of illness.
-
Viral Load Quantification: At specific time points post-infection, subsets of mice are euthanized, and lung and nasal turbinate tissues are collected. Viral titers in these tissues are quantified using a plaque assay or TCID50 assay, and viral RNA levels are measured by quantitative reverse transcription PCR (qRT-PCR).[10][11]
-
Data Analysis: The reduction in viral load and improvement in clinical outcomes (e.g., body weight) in the treated groups are compared to the placebo group to determine in vivo efficacy.
Conclusion
Ensitrelvir has demonstrated potent and broad-spectrum antiviral activity against a wide range of SARS-CoV-2 variants, including emerging Omicron sublineages. Its mechanism of action, targeting the highly conserved 3CL protease, makes it a resilient therapeutic candidate in the face of ongoing viral evolution. Comparative data from in vitro, in vivo, and clinical studies position ensitrelvir as a valuable therapeutic option for the treatment of mild-to-moderate COVID-19. Continued surveillance of its efficacy against newly emerging variants and monitoring for potential resistance are crucial for its long-term clinical utility.
References
- 1. Molecular mechanism of ensitrelvir inhibiting SARS-CoV-2 main protease and its variants – ScienceOpen [scienceopen.com]
- 2. Molecular mechanism of ensitrelvir inhibiting SARS-CoV-2 main protease and its variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ensitrelvir as a novel treatment option for mild-to-moderate COVID-19: a narrative literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular mechanism of ensitrelvir inhibiting SARS-CoV-2 main protease and its variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. shionogimedical.com [shionogimedical.com]
- 8. Ensitrelvir is effective against SARS-CoV-2 3CL protease mutants circulating globally - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molnupiravir and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of ensitrelvir against SARS-CoV-2 in a delayed-treatment mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy comparison of 3CL protease inhibitors ensitrelvir and nirmatrelvir against SARS-CoV-2 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medrxiv.org [medrxiv.org]
- 13. Trial data show ensitrelvir has potent antiviral activity against COVID-19 | CIDRAP [cidrap.umn.edu]
- 14. academic.oup.com [academic.oup.com]
- 15. firstwordpharma.com [firstwordpharma.com]
- 16. In vitro and in vivo characterization of SARS-CoV-2 resistance to ensitrelvir - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of Ensitrelvir's antiviral activity in different cell lines
For Immediate Release
This publication provides a comprehensive comparison of the antiviral activity of Ensitrelvir (S-217622), an oral inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), across various cell lines.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of Ensitrelvir's performance against SARS-CoV-2 and its variants, with comparative data for other notable antiviral agents.
Executive Summary
Ensitrelvir has demonstrated potent antiviral activity against a broad range of SARS-CoV-2 variants, including multiple Omicron sublineages.[3][4] Its mechanism of action involves the non-covalent inhibition of the viral main protease (Mpro or 3CLpro), a critical enzyme in the viral replication cycle.[5][6][7][8] This guide summarizes the in vitro efficacy of Ensitrelvir in various cell types, presenting key quantitative data and detailed experimental protocols to facilitate cross-study comparisons.
Comparative Antiviral Activity of Ensitrelvir
The following table summarizes the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values for Ensitrelvir against SARS-CoV-2 in different cell lines. For context, comparative data for other antiviral agents are included where available.
| Cell Line | Virus Variant | Ensitrelvir | Nirmatrelvir | Remdesivir | Reference |
| VeroE6/TMPRSS2 | Wuhan | 0.37 ± 0.06 µM (EC50) | - | 1.9 ± 0.1 µM (EC50) | [3] |
| Omicron BA.1.18 | 0.29 ± 0.05 µM (EC50) | - | 1.1 ± 0.3 µM (EC50) | [3] | |
| Omicron BA.4.6 | 0.30 µM (EC50) | - | - | [3] | |
| Omicron BA.5.2.1 | 0.37 µM (EC50) | - | - | [3] | |
| Omicron BF.7 | 0.51 µM (EC50) | - | - | [3] | |
| Omicron BQ.1.1 | 0.48 µM (EC50) | - | - | [3] | |
| Omicron CH.1.1.11 | 0.38 µM (EC50) | - | - | [3] | |
| Omicron XBB.1.5 | 0.57 µM (EC50) | - | - | [3] | |
| Omicron XBB.1.9.1 | 0.99 µM (EC50) | - | - | [3] | |
| Omicron XBB.1.16 | 0.33 µM (EC50) | - | - | [3] | |
| Omicron XBF | 0.29 µM (EC50) | - | - | [3] | |
| VeroE6T | Omicron BA.1.1 | 0.22-0.52 µM (EC50) | - | - | [4] |
| Omicron BA.2 | 0.22-0.52 µM (EC50) | - | - | [4] | |
| Omicron BA.2.75 | 0.22-0.52 µM (EC50) | - | - | [4] | |
| Omicron BA.4 | 0.22-0.52 µM (EC50) | - | - | [4] | |
| Omicron BA.5 | 0.22-0.52 µM (EC50) | - | - | [4] | |
| Omicron BQ.1.1 | 0.22-0.52 µM (EC50) | - | - | [4] | |
| Omicron XBB.1 | 0.22-0.52 µM (EC50) | - | - | [4] | |
| Omicron XE | 0.22-0.52 µM (EC50) | - | - | [4] | |
| Human Primary Airway Epithelial Cells (hAEC) | Omicron BE.1 (BA.5-like) | 60.1 nmol/L (EC90) | - | - | [3] |
| Omicron XBB.1.5 | 60.1 nmol/L (EC90) | - | - | [3] | |
| 293T | WT Mpro | - | Fold-change in IC50 relative to WT | - | [9] |
| A549-hACE2 | SARS-CoV-2 with Ensitrelvir RAS | Highly resistant to Ensitrelvir | <5-fold cross-resistance | - | [10] |
| Enzyme Assay | SARS-CoV-2 3CLpro | 13 nM (IC50) | - | - | [2] |
Experimental Protocols
Cell Lines and Virus Strains
-
VeroE6/TMPRSS2 Cells: These are African green monkey kidney epithelial cells engineered to express human transmembrane protease, serine 2 (TMPRSS2), which facilitates SARS-CoV-2 entry. They are a common model for studying viral replication and antiviral compounds.[3]
-
VeroE6T Cells: A subline of VeroE6 cells also used for their high susceptibility to SARS-CoV-2 infection.[4]
-
Human Primary Airway Epithelial Cells (hAEC): These cells provide a more physiologically relevant model for studying respiratory virus infections.[3]
-
A549-hACE2 Cells: A human lung adenocarcinoma cell line engineered to express human angiotensin-converting enzyme 2 (hACE2), the primary receptor for SARS-CoV-2.[10][11]
-
293T Cells: Human embryonic kidney cells often used for their high transfectability in various molecular biology applications, including studies of viral proteases.[9]
-
Virus Strains: A variety of SARS-CoV-2 strains have been used in the cited studies, including the ancestral Wuhan strain and numerous Omicron subvariants, to assess the breadth of Ensitrelvir's activity.[3][4]
Antiviral Activity Assays
1. Cytopathic Effect (CPE) Reduction Assay: [3]
- VeroE6/TMPRSS2 cells are seeded in 96-well plates.
- The cells are treated with serial dilutions of Ensitrelvir or other antiviral compounds.
- Cells are then infected with a specific strain of SARS-CoV-2.
- After a designated incubation period (typically 3-4 days), the cytopathic effect (the structural changes in host cells caused by viral invasion) is visually assessed or quantified using a cell viability assay (e.g., CellTiter-Glo).
- The EC50 value, the concentration of the drug that reduces the viral CPE by 50%, is calculated.
2. Viral Titer Reduction Assay: [12]
- Cells are infected with SARS-CoV-2 and treated with different concentrations of the antiviral drug.
- At various time points post-infection, the cell culture supernatant is collected.
- The amount of infectious virus in the supernatant is quantified using a 50% tissue culture infectious dose (TCID50) assay or a plaque assay.
- The EC50 or EC90 (the concentration that reduces the viral titer by 50% or 90%, respectively) is then determined.
3. 3CL Protease (Mpro) Enzyme Inhibition Assay: [2]
- This is a cell-free assay that directly measures the inhibitory effect of a compound on the enzymatic activity of the purified SARS-CoV-2 3CL protease.
- A fluorogenic substrate of the protease is used. In the presence of an active enzyme, the substrate is cleaved, releasing a fluorescent signal.
- The inhibitor (Ensitrelvir) is added at various concentrations, and the reduction in fluorescence is measured.
- The IC50 value, the concentration of the inhibitor that reduces the enzyme's activity by 50%, is calculated.
Visualizing the Experimental Workflow and Mechanism of Action
The following diagrams illustrate the general workflow for assessing antiviral activity and the mechanism of action of Ensitrelvir.
Caption: Workflow for in vitro antiviral activity assessment.
References
- 1. Ensitrelvir, An Oral Antiviral Drug For COVID-19 Treatment | MolecularCloud [molecularcloud.org]
- 2. Ensitrelvir | SARS-CoV | TargetMol [targetmol.com]
- 3. shionogimedical.com [shionogimedical.com]
- 4. Ensitrelvir is effective against SARS-CoV-2 3CL protease mutants circulating globally - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of ensitrelvir inhibiting SARS-CoV-2 main protease and its variants – ScienceOpen [scienceopen.com]
- 6. Molecular mechanism of ensitrelvir inhibiting SARS-CoV-2 main protease and its variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular mechanism of ensitrelvir inhibiting SARS-CoV-2 main protease and its variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid resistance profiling of SARS-CoV-2 protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SARS-CoV-2 Mpro inhibitor ensitrelvir: asymmetrical cross-resistance with nirmatrelvir and emerging resistance hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of deuterated S-217622 (Ensitrelvir) with antiviral activity against coronaviruses including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Ensitrelvir's Safety Profile: A Comparative Analysis with Other COVID-19 Antivirals
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the safety profiles of Ensitrelvir and other leading antiviral agents for COVID-19, supported by available clinical and preclinical data.
As the landscape of COVID-19 therapeutics evolves, a nuanced understanding of the safety and tolerability of new antiviral agents is paramount for informed clinical decision-making and future drug development. This guide provides a comparative analysis of the safety profile of Ensitrelvir (Xocova®), a novel oral SARS-CoV-2 3CL protease inhibitor, against other widely recognized antivirals: Paxlovid (nirmatrelvir/ritonavir), Remdesivir (Veklury®), and Molnupiravir (Lagevrio®).
Executive Summary
Ensitrelvir has demonstrated a generally favorable safety profile in clinical trials, with the most common treatment-related adverse events being temporary decreases in high-density lipoprotein (HDL) and increased blood triglycerides.[1][2][3] A key consideration for Ensitrelvir is its potential for drug-drug interactions as a strong inhibitor of cytochrome P450 3A4 (CYP3A4), a characteristic it shares with the ritonavir component of Paxlovid.[4][5][6] Paxlovid is associated with a higher incidence of dysgeusia (altered taste) and diarrhea, and its ritonavir component presents a significant risk of drug-drug interactions.[7][8][9][10] Remdesivir, an intravenously administered antiviral, is linked to potential liver enzyme elevations and infusion-related reactions.[11][12][13] Molnupiravir's safety profile is marked by concerns regarding potential mutagenesis observed in preclinical studies, although in vivo studies have not shown an increased risk of mutations in patients.[14][15][16] Common adverse events associated with Molnupiravir include diarrhea, nausea, and dizziness.[17][18]
Comparative Safety Data
The following tables summarize the reported adverse events for Ensitrelvir and comparator antivirals. It is important to note that these data are compiled from various clinical trials and real-world evidence, and direct head-to-head comparative trial data for all four drugs is limited. The incidence of adverse events can vary based on the patient population and study design.
Table 1: Common Adverse Events (Reported in ≥1% of Patients)
| Adverse Event | Ensitrelvir | Paxlovid | Remdesivir | Molnupiravir |
| Gastrointestinal | ||||
| Diarrhea | Similar to placebo[19] | 3% - 16.7%[8][9][20] | 9%[11] | 2.91% - 4.51%[17][18][21] |
| Nausea | Similar to placebo[19] | <1%[9] | 5%[13] | 1.98% - 2.30%[17][22] |
| Dysgeusia (Altered Taste) | Less frequent than Paxlovid[3][23] | 5% - 16.29%[8][9][20] | - | - |
| Metabolic | ||||
| Decreased HDL | Common[1][2][24] | - | - | - |
| Increased Triglycerides | Common[1][2][24] | - | - | - |
| Hepatic | ||||
| Increased ALT/AST | - | - | Common[12][13] | - |
| Neurological | ||||
| Headache | Similar to placebo[24] | <1%[10] | 6%[25] | 1.70%[17] |
| Dizziness | - | - | - | 1.70%[17] |
| Dermatological | ||||
| Rash | - | - | Reported[11] | 2.56% - 2.85%[17][22] |
Table 2: Serious Adverse Events and Key Safety Concerns
| Safety Concern | Ensitrelvir | Paxlovid | Remdesivir | Molnupiravir |
| Drug-Drug Interactions | Strong CYP3A4 inhibitor[4][5][6] | Strong CYP3A4 inhibitor (due to ritonavir)[7][14][26][27] | - | - |
| Hepatotoxicity | No significant signals | Cases of hepatotoxicity reported[26] | Elevated liver enzymes[12][13] | - |
| Nephrotoxicity | - | - | Acute kidney injury reported[11][12] | - |
| Hypersensitivity Reactions | - | Anaphylaxis and serious skin reactions reported[9][26] | Infusion-related reactions[13] | - |
| Mutagenicity/Genotoxicity | - | Negative in preclinical studies[28] | Not reported as a primary concern | Induced mutations in vitro, but not in in vivo animal studies[14][15][16] |
| Developmental Toxicity | - | - | - | Embryofetal toxicity observed in animal studies[8][14][15] |
Mechanism of Action and Signaling Pathways
Ensitrelvir and the nirmatrelvir component of Paxlovid are both inhibitors of the SARS-CoV-2 main protease (Mpro), also known as 3CL protease (3CLpro). This enzyme is crucial for the cleavage of viral polyproteins into functional proteins required for viral replication. By inhibiting 3CLpro, these drugs block the viral life cycle. Remdesivir is a nucleotide analog that inhibits the viral RNA-dependent RNA polymerase (RdRp), leading to premature termination of viral RNA transcription. Molnupiravir is a prodrug that is metabolized to a ribonucleoside analog, which is incorporated into the viral RNA by the RdRp, inducing mutations that are catastrophic for the virus.
The potential for off-target effects and drug-drug interactions is a key aspect of the safety profile. The inhibition of CYP3A4 by Ensitrelvir and the ritonavir component of Paxlovid is a significant concern, as this enzyme is responsible for the metabolism of a wide range of commonly prescribed medications.
Caption: Mechanism of action of antiviral drugs and potential for drug-drug interactions.
Experimental Protocols
The safety of these antiviral agents is rigorously evaluated in preclinical studies and throughout all phases of clinical trials. The following outlines a general experimental workflow for assessing the safety profile of an investigational antiviral drug.
Caption: Generalized workflow for safety assessment of investigational antiviral drugs.
Detailed Methodologies:
-
Adverse Event (AE) Monitoring: In clinical trials, AEs are systematically collected at each study visit through spontaneous reporting by participants and direct questioning by investigators. AEs are graded for severity (e.g., mild, moderate, severe) and assessed for their relationship to the study drug (e.g., not related, possibly related, probably related, definitely related). Standardized terminology, such as the Medical Dictionary for Regulatory Activities (MedDRA), is used to classify AEs.
-
Clinical Laboratory Assessments: A comprehensive panel of laboratory tests is conducted at baseline and at specified time points during the trial to monitor for any drug-induced organ toxicity. This typically includes hematology (e.g., complete blood count), serum chemistry (e.g., liver function tests, renal function tests), and urinalysis.
-
Drug-Drug Interaction (DDI) Studies: In vitro studies using human liver microsomes and hepatocytes are conducted to identify the potential of a drug to inhibit or induce major drug-metabolizing enzymes, such as the cytochrome P450 family. Clinical DDI studies are then often conducted with specific probe substrates to quantify the extent of the interaction.
-
Preclinical Toxicology: A battery of in vitro and in vivo studies are performed in accordance with regulatory guidelines to identify potential target organ toxicities, assess genotoxicity, and determine a safe starting dose for human trials. These studies include single-dose and repeat-dose toxicity studies in at least two animal species (one rodent, one non-rodent).
Conclusion
The safety profile is a critical determinant in the risk-benefit assessment of any therapeutic agent. Ensitrelvir presents a promising safety profile, with its primary concerns revolving around metabolic changes and the potential for drug-drug interactions through CYP3A4 inhibition. In comparison, Paxlovid shares the CYP3A4 interaction risk and is associated with a higher incidence of gastrointestinal side effects. Remdesivir's safety profile is characterized by the need for intravenous administration and monitoring for hepatic and renal function. Molnupiravir's use is tempered by preclinical findings of mutagenesis, although the clinical significance of this remains under evaluation.
For researchers and drug development professionals, this comparative analysis underscores the importance of continued pharmacovigilance and head-to-head comparative studies to further delineate the relative safety of these and future antiviral therapies. A thorough understanding of the distinct safety profiles will enable the selection of the most appropriate treatment for individual patients and guide the development of next-generation antivirals with improved safety and tolerability.
References
- 1. Efficacy and safety of antiviral treatments for symptomatic COVID-19 outpatients: network meta-analysis and budget impact analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Shionogi Initiates New Drug Application Submission for Ensitrelvir for Post-Exposure Prophylaxis with the U.S. Food and Drug Administration| SHIONOGI [shionogi.com]
- 4. The unprecedented Paxlovid journey from milligrams to millions of patient doses during the Covid-19 pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase 1 Study of Ensitrelvir Fumaric Acid Tablets Evaluating the Safety, Pharmacokinetics and Food Effect in Healthy Adult Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive Nonclinical Safety Assessment of Nirmatrelvir Supporting Timely Development of the SARS-COV-2 Antiviral Therapeutic, Paxlovid™ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Efficacy and safety of antiviral treatments for symptomatic COVID-19 outpatients: network meta-analysis and budget impact analysis [frontiersin.org]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Lessons learnt from the preclinical discovery and development of ensitrelvir as a COVID-19 therapeutic option - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Detection of developmental toxicity of the anti-COVID-19 drug molnupiravir using gastruloid-based in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comprehensive genotoxicity and carcinogenicity assessment of molnupiravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Safety Reporting and Pharmacovigilance | NIAID: National Institute of Allergy and Infectious Diseases [niaid.nih.gov]
- 19. Comparing the Effectiveness and Safety of Remdesivir and Molnupiravir in COVID‐19: A Systematic Review and Meta‐Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efficacy and safety of antiviral treatments for symptomatic COVID-19 outpatients: Systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. drugtargetreview.com [drugtargetreview.com]
- 22. researchgate.net [researchgate.net]
- 23. Ensitrelvir shows strong antiviral activity against COVID-19 in first head-to-head comparison with Paxlovid — Centre for Tropical Medicine and Global Health [tropicalmedicine.ox.ac.uk]
- 24. Detecting drug-drug interactions between therapies for COVID-19 and concomitant medications through the FDA adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Remdesivir: Review of Pharmacology, Pre‐clinical Data, and Emerging Clinical Experience for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. cmaj.ca [cmaj.ca]
- 27. researchgate.net [researchgate.net]
- 28. pfizermedical.com [pfizermedical.com]
A Head-to-Head Battle in a Preclinical Model: Ensitrelvir vs. Remdesivir for SARS-CoV-2
An In-Depth Comparison of Two Key Antivirals in the Syrian Hamster Model
In the ongoing effort to combat SARS-CoV-2, the Syrian hamster has emerged as a critical preclinical model for evaluating the efficacy of antiviral therapies. This guide provides a detailed comparison of two prominent antiviral agents, Ensitrelvir and Remdesivir, based on their performance in this model. By examining their mechanisms of action, experimental protocols, and key efficacy data, we offer researchers, scientists, and drug development professionals a comprehensive resource for understanding their respective therapeutic potential.
Mechanisms of Action: Targeting Different Viral Processes
Ensitrelvir and Remdesivir disrupt the SARS-CoV-2 replication cycle through distinct mechanisms, targeting different essential viral enzymes.
Ensitrelvir is an oral, non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2][3][4] This enzyme is crucial for cleaving the viral polyproteins into functional proteins required for viral replication.[1][2] By binding to the substrate-binding pocket of Mpro, Ensitrelvir blocks this process, thereby halting viral replication.[1][3]
Remdesivir, on the other hand, is a nucleotide analog prodrug that targets the viral RNA-dependent RNA polymerase (RdRp).[5][6][7][8] After entering the host cell, Remdesivir is metabolized into its active triphosphate form.[7] This active form mimics an ATP nucleotide and is incorporated into the nascent viral RNA strand by the RdRp.[6][7] The incorporation of the Remdesivir metabolite leads to delayed chain termination, effectively stopping the synthesis of new viral RNA.[5][6][8]
References
- 1. Molecular mechanism of ensitrelvir inhibiting SARS-CoV-2 main protease and its variants – ScienceOpen [scienceopen.com]
- 2. Molecular mechanism of ensitrelvir inhibiting SARS-CoV-2 main protease and its variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular mechanism of ensitrelvir inhibiting SARS-CoV-2 main protease and its variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Mechanism of SARS-CoV-2 polymerase stalling by remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensitrelvir vs. Standard-of-Care Antivirals: A Comparative Performance Analysis
A comprehensive guide for researchers and drug development professionals on the efficacy, safety, and mechanisms of action of ensitrelvir in comparison to standard-of-care antiviral therapies for COVID-19. This document provides a detailed overview of the latest clinical trial data, experimental protocols, and relevant biological pathways to facilitate an objective assessment of ensitrelvir's therapeutic potential.
Executive Summary
Ensitrelvir, a novel oral SARS-CoV-2 3C-like (3CL) protease inhibitor, has demonstrated potent antiviral activity in both preclinical and clinical settings.[1][2] Developed by Shionogi, it is approved for use in Japan and Singapore for the treatment of COVID-19.[3][4] This guide provides a direct comparison of ensitrelvir with the current standard-of-care antivirals, primarily the oral combination of nirmatrelvir and ritonavir (Paxlovid) and the intravenously administered remdesivir. Clinical data suggests that while nirmatrelvir/ritonavir may exhibit a faster rate of viral clearance, ensitrelvir presents a comparable and well-tolerated alternative with a lower pill burden and without the taste disturbances associated with Paxlovid.[3][5][6]
Comparative Efficacy and Safety
Clinical trials have provided valuable quantitative data on the performance of ensitrelvir against standard-of-care antivirals, particularly in the context of COVID-19. The following tables summarize key efficacy and safety endpoints from head-to-head and placebo-controlled studies.
Table 1: Antiviral Efficacy of Ensitrelvir vs. Nirmatrelvir/Ritonavir
| Endpoint | Ensitrelvir | Nirmatrelvir/Ritonavir | No Study Drug | Source |
| Viral Clearance Rate (vs. No Study Drug) | 82% faster | 116% faster | - | [3][5][6] |
| Viral Clearance Rate (Non-inferiority) | 16% slower than nirmatrelvir/ritonavir | - | - | [3][5][6] |
| Median SARS-CoV-2 Clearance Half-life | 5.9 hours (4.0 to 8.6) | 5.2 hours (3.8 to 6.6) | 11.6 hours (8.1 to 14.5) | [5][6] |
| Median Viral Density on Day 3 (vs. No Study Drug) | 2.9-fold lower | 2.4-fold lower | - | [3] |
| Viral Rebound Rate | 5% (10 of 202 patients) | 7% (15 of 207 patients) | - | [3][5][6] |
| Time to Negative Viral Titer | Median 36.2 hours | Not directly compared | Median 65.3 hours | [4] |
| Change in Viral RNA from Baseline on Day 4 | -2.48 log10 copies/mL | Not directly compared | -1.01 log10 copies/mL | [4] |
Table 2: Clinical Outcomes and Safety
| Endpoint | Ensitrelvir | Nirmatrelvir/Ritonavir | Remdesivir | Placebo/No Antiviral | Source |
| Symptom Resolution (vs. No Study Drug) | 32% faster | 38% faster | Not directly compared | - | [3] |
| Time to Symptom Resolution (5 symptoms) | Median 167.9 hours | Not directly compared | Not directly compared | Median 192.2 hours | [7] |
| Risk of Hospitalization (Real-world data) | 0.494% | Not directly compared | Not directly compared | 0.785% | [8] |
| Adverse Events (Any) | 44.2% (125 mg dose) | Not directly compared | Not directly compared | 24.8% | [7] |
| Common Adverse Event | Transient decrease in HDL cholesterol | Dysgeusia (bad taste) | Nausea, increased liver enzymes | - | [3][9] |
| Pill Burden | One pill a day | Two pills a day | Intravenous infusion | - | [3] |
Mechanism of Action
Ensitrelvir and nirmatrelvir are both inhibitors of the SARS-CoV-2 main protease (Mpro), also known as the 3CL protease.[10][11][12] This enzyme is crucial for the cleavage of viral polyproteins into functional proteins required for viral replication.[10][11] By blocking Mpro, these drugs halt the viral life cycle. Remdesivir, on the other hand, is a nucleoside analog that inhibits the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the viral genome.[13][14]
Figure 1: Mechanism of Action of Ensitrelvir and Standard-of-Care Antivirals.
Experimental Protocols
The clinical data presented in this guide are derived from rigorous, well-designed clinical trials. Below are summaries of the methodologies for key studies.
SCORPIO-SR Trial (Ensitrelvir)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, phase 3 study.[7][15]
-
Participants: Patients with mild-to-moderate COVID-19, regardless of risk status or vaccination history, with symptom onset within 120 hours.[15]
-
Intervention: Participants were randomized (1:1:1) to receive ensitrelvir 125 mg (375 mg loading dose on Day 1), ensitrelvir 250 mg (750 mg loading dose on Day 1), or a matching placebo orally once daily for 5 days.[7][15]
-
Primary Endpoint: Time to resolution of five common COVID-19 symptoms (stuffy or runny nose, sore throat, cough, feeling hot or feverish, and low energy or tiredness).[7][15]
-
Key Secondary Endpoints: Change from baseline in the amount of SARS-CoV-2 viral RNA on Day 4 and the time to the first negative SARS-CoV-2 viral titer.[15]
PLATCOV Trial (Ensitrelvir vs. Nirmatrelvir/Ritonavir)
-
Study Design: An open-label, controlled, adaptive pharmacometric platform trial.[6]
-
Participants: Low-risk adult outpatients (18-60 years) with early symptomatic COVID-19 (less than 4 days of symptoms).[6]
-
Intervention: Concurrent randomization to one of eight treatment arms, including ensitrelvir, ritonavir-boosted nirmatrelvir, and no study drug.[6]
-
Primary Endpoint: The rate of oropharyngeal viral clearance, assessed in a modified intention-to-treat population.[6]
EPIC-HR Trial (Nirmatrelvir/Ritonavir)
-
Study Design: A phase 2/3, randomized, double-blind, placebo-controlled trial.[16]
-
Participants: Non-hospitalized, symptomatic, unvaccinated adults with confirmed SARS-CoV-2 infection and at least one risk factor for progression to severe disease.[16]
-
Intervention: Nirmatrelvir (300 mg) with ritonavir (100 mg) or placebo taken orally every 12 hours for 5 days.[12]
-
Primary Endpoint: COVID-19-related hospitalization or death from any cause through day 28.[17]
PINETREE and ACTT-1 Trials (Remdesivir)
-
Study Design: Randomized, double-blind, placebo-controlled trials.[14][17][18]
-
Participants: PINETREE enrolled high-risk outpatients, while ACTT-1 focused on hospitalized patients with evidence of lower respiratory tract infection.[14][17][18]
-
Intervention: Intravenous remdesivir (200 mg on day 1, followed by 100 mg daily) or placebo.[14]
-
Primary Endpoint: PINETREE assessed the risk of COVID-19-related hospitalization or death, while ACTT-1 measured time to clinical improvement.[14][17]
Figure 2: Generalized Clinical Trial Workflow for Antiviral Agents.
Conclusion
Ensitrelvir emerges as a potent and well-tolerated oral antiviral for the treatment of COVID-19. While direct comparisons show nirmatrelvir/ritonavir may have a slight advantage in the speed of viral clearance, ensitrelvir's favorable safety profile, lower pill burden, and lack of taste-related side effects make it a valuable alternative in the therapeutic arsenal against SARS-CoV-2.[3][5][6] Its efficacy in reducing viral load and symptom duration is well-documented in robust clinical trials.[4][7] Further research and real-world data will continue to define its precise role alongside other standard-of-care antivirals. A study in Japan also suggested potential benefits of ensitrelvir in reducing antigen levels and hospitalization duration in hospitalized patients compared to molnupiravir.[19] Additionally, early treatment with ensitrelvir may reduce the risk of Long COVID.[9]
References
- 1. Ensitrelvir as a novel treatment option for mild-to-moderate COVID-19: a narrative literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Ensitrelvir for Asymptomatic or Mild COVID‐19: An Exploratory Analysis of a Multicenter, Randomized, Phase 2b/3 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trial data show ensitrelvir has potent antiviral activity against COVID-19 | CIDRAP [cidrap.umn.edu]
- 4. contagionlive.com [contagionlive.com]
- 5. medrxiv.org [medrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and Safety of 5-Day Oral Ensitrelvir for Patients With Mild to Moderate COVID-19: The SCORPIO-SR Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-World Effectiveness of Ensitrelvir in Reducing Severe Outcomes in Outpatients at High Risk for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research to evaluate safety and impact of long COVID intervention with Ensitrelvir for National Cohort (RESILIENCE Study): A protocol for a randomized, double-blind, placebo-controlled trial | PLOS One [journals.plos.org]
- 10. Molecular mechanism of ensitrelvir inhibiting SARS-CoV-2 main protease and its variants – ScienceOpen [scienceopen.com]
- 11. Ensitrelvir, An Oral Antiviral Drug For COVID-19 Treatment | MolecularCloud [molecularcloud.org]
- 12. cantreatcovid.org [cantreatcovid.org]
- 13. What is the mechanism of Ensitrelvir Fumaric Acid? [synapse.patsnap.com]
- 14. Evaluation of the efficacy and safety of intravenous remdesivir in adult patients with severe COVID-19: study protocol for a phase 3 randomized, double-blind, placebo-controlled, multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medrxiv.org [medrxiv.org]
- 16. Trial Design | PAXLOVID® (nirmatrelvir tablets; ritonavir tablets) [paxlovidhcp.com]
- 17. Coronavirus Disease 2019 (COVID-19) Treatment & Management: Approach Considerations, Complications, Prevention [emedicine.medscape.com]
- 18. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 19. c19early.org [c19early.org]
Independent Verification of Ensitrelvir Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ensitrelvir with other leading antiviral treatments for COVID-19, supported by experimental data from published research. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided to facilitate independent verification and further research.
Mechanism of Action: A Shared Target
Ensitrelvir is an oral antiviral drug that inhibits the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2][3] This enzyme is crucial for the replication of the virus.[1][3] By blocking 3CLpro, Ensitrelvir prevents the viral polyproteins from being cleaved into functional proteins, thereby halting viral replication.[1][3] This mechanism is shared by another prominent oral antiviral, Paxlovid (nirmatrelvir/ritonavir).[1][4][5][6]
In contrast, Molnupiravir works by inducing mutations in the viral RNA during replication, a process known as viral error catastrophe.[7] Remdesivir, administered intravenously, is a nucleotide analog that inhibits the viral RNA-dependent RNA polymerase (RdRp), leading to premature termination of viral RNA synthesis.[8][9][10]
Comparative Efficacy: Head-to-Head and Placebo-Controlled Trials
Clinical trials have demonstrated the efficacy of Ensitrelvir in treating mild-to-moderate COVID-19. A head-to-head comparison with Paxlovid in the PLATCOV trial provides valuable insights into its relative performance.
| Efficacy Endpoint | Ensitrelvir | Paxlovid (Nirmatrelvir/Ritonavir) | Molnupiravir | Remdesivir | Placebo | Trial |
| Viral Clearance Rate (vs. No Study Drug) | 82% faster[11][12][13] | 116% faster[11] | - | - | - | PLATCOV[11][12][13] |
| Viral Clearance (vs. Paxlovid) | 16% slower[11] | - | - | - | - | PLATCOV[11] |
| Median Time to Symptom Resolution (days) | 12.5[14][15] | - | - | - | 13.1[14][15] | SCORPIO-HR[11][14][15] |
| Reduction in Hospitalization or Death (High-Risk, Unvaccinated) | - | 88%[16] | ~48% | 87% (unvaccinated)[17] | - | EPIC-HR (Paxlovid)[17][18], MOVe-OUT (Molnupiravir)[14][15][19], PINETREE (Remdesivir) |
| Viral RNA Reduction from Baseline (log10 copies/mL) | -1.4 to -1.5 (Day 4 vs. Placebo)[11][20] | -0.868 (Day 5 vs. Placebo)[20] | -0.547 (Day 5 vs. Placebo)[20] | - | - | Phase 2a (Ensitrelvir)[11][20], EPIC-HR (Paxlovid), MOVe-OUT (Molnupiravir) |
Safety and Tolerability Profile
Ensitrelvir has been generally well-tolerated in clinical trials. A notable advantage reported in the PLATCOV trial was a lower incidence of dysgeusia (altered taste) compared to Paxlovid.[12][13]
| Adverse Event | Ensitrelvir | Paxlovid (Nirmatrelvir/Ritonavir) | Molnupiravir | Remdesivir | Placebo | Trial |
| Dysgeusia (Altered Taste) | Low incidence[12][13] | Commonly reported | Not a prominent side effect | Not a prominent side effect | - | PLATCOV[12][13] |
| Diarrhea | Reported | Reported | Reported | - | Reported | Various |
| Nausea | Reported | Reported | Reported | Most common side effect[10] | Reported | Various |
| Increased Liver Enzymes | - | - | - | Common side effect[10] | - | Various |
| Viral Rebound | 5% (10 of 202)[11] | 7% (15 of 207)[11] | - | - | - | PLATCOV[11] |
Experimental Protocols
SARS-CoV-2 3CL Protease (3CLpro) Inhibition Assay
This in vitro assay is fundamental to confirming the mechanism of action for protease inhibitors like Ensitrelvir and Nirmatrelvir.
-
Objective: To determine the concentration of the investigational drug required to inhibit the activity of the SARS-CoV-2 3CLpro by 50% (IC50).
-
Methodology:
-
Reagents: Recombinant SARS-CoV-2 3CLpro, a fluorogenic peptide substrate that mimics the viral polyprotein cleavage site, assay buffer, and the investigational compound at various concentrations.
-
Procedure: The 3CLpro enzyme is incubated with varying concentrations of the investigational drug. The fluorogenic substrate is then added.
-
Detection: If the protease is active, it cleaves the substrate, separating a quencher from a fluorophore and resulting in a fluorescent signal. The signal is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of substrate cleavage is calculated for each drug concentration. The IC50 value is determined by plotting the percent inhibition against the drug concentration and fitting the data to a dose-response curve.
-
Cytopathic Effect (CPE) Assay
This cell-based assay is crucial for evaluating the antiviral activity of a compound in a biological system.
-
Objective: To determine the concentration of the investigational drug required to protect host cells from virus-induced cell death by 50% (EC50).
-
Methodology:
-
Cell Culture: A susceptible host cell line (e.g., Vero E6 cells) is seeded in multi-well plates.
-
Infection and Treatment: The cells are infected with SARS-CoV-2 at a known multiplicity of infection (MOI) and simultaneously treated with a serial dilution of the investigational drug.
-
Incubation: The plates are incubated for a period sufficient for the virus to cause a visible cytopathic effect in the untreated control wells (typically 2-3 days).
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTS or CellTiter-Glo) that quantifies the number of living cells.
-
Data Analysis: The percentage of cell viability is plotted against the drug concentration to determine the EC50 value.
-
Quantitative Reverse Transcription PCR (qRT-PCR) for Viral Load
This molecular assay is a key endpoint in clinical trials to quantify the amount of viral RNA in patient samples.
-
Objective: To measure the change in SARS-CoV-2 viral load in respiratory samples (e.g., nasopharyngeal swabs) from baseline to post-treatment time points.
-
Methodology:
-
Sample Collection: Nasopharyngeal swabs are collected from participants at specified time points during the clinical trial.
-
RNA Extraction: Viral RNA is extracted from the collected samples.
-
qRT-PCR: The extracted RNA is subjected to a one-step or two-step qRT-PCR assay using primers and probes specific to a conserved region of the SARS-CoV-2 genome (e.g., the N, E, or RdRp gene). A standard curve with known concentrations of viral RNA is run in parallel to enable absolute quantification.
-
Data Analysis: The cycle threshold (Ct) values are used to determine the viral RNA copy number in each sample based on the standard curve. The change in viral load from baseline is then calculated for each treatment group.
-
Assessment of Symptom Resolution in Clinical Trials
This patient-reported outcome is a primary endpoint in many outpatient COVID-19 treatment trials.
-
Objective: To evaluate the time to sustained resolution of a predefined set of COVID-19 symptoms.
-
Methodology:
-
Symptom Diary: Participants are provided with a daily diary (electronic or paper) to record the presence and severity of a list of common COVID-19 symptoms (e.g., cough, fever, sore throat, fatigue). Severity is typically rated on a multi-point scale (e.g., absent, mild, moderate, severe).
-
Data Collection: Participants complete the diary at the same time each day for a specified period (e.g., 28 days).
-
Endpoint Definition: "Sustained resolution" is defined as the first day of a consecutive period (e.g., 2 or 3 days) where all targeted symptoms are rated as "absent" or "mild."
-
Data Analysis: The time from randomization to the first day of sustained symptom resolution is calculated for each participant. The median time to symptom resolution is then compared between the treatment and placebo groups.
-
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of Ensitrelvir, the experimental workflow of a 3CLpro inhibition assay, and the logical flow of a typical outpatient COVID-19 antiviral clinical trial.
Caption: Mechanism of Action of Ensitrelvir.
Caption: 3CL Protease Inhibition Assay Workflow.
Caption: Outpatient COVID-19 Antiviral Clinical Trial Workflow.
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. Remdesivir for the Treatment of Covid-19 - Final Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ensitrelvir shows strong antiviral activity against COVID-19 in first head-to-head comparison with Paxlovid — Centre for Tropical Medicine and Global Health [tropicalmedicine.ox.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. gilead.com [gilead.com]
- 8. Cytopathic Effect Assay and Plaque Assay to Evaluate <i>in vitro</i> Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 [en.bio-protocol.org]
- 9. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ensitrelvir for the Treatment of Nonhospitalized Adults with COVID-19: Results from the SCORPIO-HR, Phase 3, Randomized, Double-blind, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PAXLOVID Trial Design | NextGen Global Brand site - Paxlovid [paxlovid.my]
- 13. ajtmh.org [ajtmh.org]
- 14. rebelem.com [rebelem.com]
- 15. academic.oup.com [academic.oup.com]
- 16. who.int [who.int]
- 17. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]
- 18. paxlovidhcp.com [paxlovidhcp.com]
- 19. Phase 2/3 Trial of Molnupiravir for Treatment of Covid-19 in Nonhospitalized Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Efficacy and Safety of 5-Day Oral Ensitrelvir for Patients With Mild to Moderate COVID-19: The SCORPIO-SR Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Ensitrelvir: A Comparative Meta-Analysis of Clinical Trial Data Against COVID-19 Antiviral Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data for the oral antiviral Ensitrelvir, with a comparative assessment against two other prominent COVID-19 treatments: Paxlovid (Nirmatrelvir/Ritonavir) and Remdesivir. The information is intended to offer an objective overview of their performance, supported by experimental data, to inform research and drug development efforts in the ongoing management of SARS-CoV-2.
Comparative Efficacy and Safety of Ensitrelvir and Alternatives
The following tables summarize the key quantitative data from major clinical trials of Ensitrelvir, Paxlovid, and Remdesivir, focusing on virological efficacy, clinical outcomes, and safety profiles.
Table 1: Virological Efficacy
| Drug (Trial) | Primary Virological Endpoint | Key Findings |
| Ensitrelvir (SCORPIO-SR) | Change from baseline in SARS-CoV-2 RNA level on day 4.[1] | Statistically significant reduction in viral RNA compared to placebo.[1] |
| Ensitrelvir (SCORPIO-HR) | Change from baseline in SARS-CoV-2 viral RNA on Day 4. | On day 4, ensitrelvir reduced least-squares mean RNA by 0.72 log10 copies/mL more than placebo.[2] |
| Ensitrelvir (PLATCOV) | Oropharyngeal viral clearance rate between day 0 and day 5.[3] | By day 5, the rate of viral clearance was 82% faster for ensitrelvir compared with no study drug.[3] |
| Paxlovid (EPIC-HR) | Change from baseline in viral load at day 5. | Approximately 10-fold decrease in viral load at Day 5 relative to placebo.[4] |
| Remdesivir (ACTT-1) | Not the primary endpoint. | Data on viral load reduction was not a primary focus of the initial publications. |
Table 2: Clinical Efficacy
| Drug (Trial) | Primary Clinical Endpoint | Key Findings |
| Ensitrelvir (SCORPIO-SR) | Time to resolution of 5 COVID-19 symptoms.[1] | Median time to symptom resolution was approximately 1 day shorter with ensitrelvir (125 mg) compared to placebo (167.9 vs 192.2 hours).[1] |
| Ensitrelvir (SCORPIO-HR) | Time to sustained resolution of 15 COVID-19 symptoms.[2] | Did not demonstrate a statistically significant difference in time to sustained symptom resolution compared to placebo.[2] |
| Ensitrelvir (PLATCOV) | Symptom resolution. | Symptom resolution was 32% faster in the ensitrelvir group relative to the group that received no study drug.[3] |
| Paxlovid (EPIC-HR) | COVID-19-related hospitalization or death from any cause through Day 28. | 89% reduction in risk of COVID-19-related hospitalization or death in high-risk adults treated within three days of symptom onset.[4] |
| Remdesivir (ACTT-1) | Time to recovery. | Median time to recovery was 10 days in the remdesivir group compared to 15 days in the placebo group.[5] |
Table 3: Safety and Tolerability
| Drug (Trial) | Common Adverse Events (Incidence > Placebo) | Serious Adverse Events |
| Ensitrelvir (SCORPIO-SR) | Decreased high-density lipoprotein (31.1% in 125 mg group vs. 3.8% in placebo), increased blood triglycerides.[1][6] | No treatment-related serious adverse events reported.[1] |
| Ensitrelvir (SCORPIO-HR) | Similar proportion of participants with at least one adverse event as placebo (61.5% vs. 60.6%).[2] | No treatment-related serious adverse events or deaths occurred.[2] |
| Ensitrelvir (PLATCOV) | Well-tolerated. | No severe adverse events reported. |
| Paxlovid (EPIC-HR) | Dysgeusia (5% vs. <1% in placebo), diarrhea (3% vs. 2% in placebo).[7] | Fewer serious adverse events compared to placebo (1.6% vs. 6.6%).[4] |
| Remdesivir (ACTT-1) | Nausea, worsening respiratory failure, anemia, increased AST/ALT. | Serious adverse events were reported in 24.6% of patients receiving remdesivir and 31.6% of those receiving placebo.[5] |
Experimental Protocols
A summary of the methodologies for the key clinical trials cited is provided below.
Ensitrelvir: SCORPIO-SR and SCORPIO-HR Trials
-
Study Design: The SCORPIO-SR and SCORPIO-HR were randomized, double-blind, placebo-controlled, phase 3 trials.[1][2][8]
-
Participant Population:
-
Intervention: Patients received either Ensitrelvir (125 mg or 250 mg) or a matching placebo orally once daily for 5 days.[1]
-
Primary Endpoints:
-
Key Secondary Endpoints: Change from baseline in SARS-CoV-2 viral RNA on Day 4 and time to the first negative viral titer.[1][8]
Paxlovid: EPIC-HR Trial
-
Study Design: A phase 2/3, randomized, double-blind, placebo-controlled trial.[9][10]
-
Participant Population: Non-hospitalized, symptomatic adults with a confirmed SARS-CoV-2 infection and at least one risk factor for progression to severe disease.[9][10]
-
Intervention: Patients received either Paxlovid (nirmatrelvir 300 mg and ritonavir 100 mg) or a placebo orally every 12 hours for five days.[7]
-
Primary Endpoint: The proportion of participants with COVID-19-related hospitalization or death from any cause through Day 28.[4]
-
Key Secondary Endpoints: Change from baseline in viral load at day 5.[4]
Remdesivir: ACTT-1 Trial
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[11]
-
Participant Population: Hospitalized adult patients with laboratory-confirmed COVID-19 and evidence of lower respiratory tract infection.[11]
-
Intervention: Patients received either intravenous Remdesivir (200 mg loading dose on day 1, followed by 100 mg daily for up to 9 days) or a placebo.[11]
-
Primary Endpoint: Time to recovery, defined as the first day during the 28 days after enrollment that the patient was in one of the top three categories on an eight-category ordinal scale.[11]
-
Key Secondary Endpoints: 14- and 28-day mortality, and the incidence of grade 3 and 4 adverse events and serious adverse events.[5]
Visualizing Mechanisms and Processes
The following diagrams illustrate the signaling pathways of the antiviral drugs, a typical clinical trial workflow, and the logical flow of a meta-analysis.
Caption: Mechanisms of action for Ensitrelvir, Paxlovid, and Remdesivir.
Caption: Generalized workflow of a randomized controlled clinical trial.
Caption: Logical flow of a meta-analysis process in clinical research.
References
- 1. Efficacy and Safety of 5-Day Oral Ensitrelvir for Patients With Mild to Moderate COVID-19: The SCORPIO-SR Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ensitrelvir for the Treatment of Nonhospitalized Adults with COVID-19: Results from the SCORPIO-HR, Phase 3, Randomized, Double-blind, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trial data show ensitrelvir has potent antiviral activity against COVID-19 | CIDRAP [cidrap.umn.edu]
- 4. Pfizer Announces Additional Phase 2/3 Study Results Confirming Robust Efficacy of Novel COVID-19 Oral Antiviral Treatment Candidate in Reducing Risk of Hospitalization or Death | Pfizer [pfizer.com]
- 5. rebelem.com [rebelem.com]
- 6. Shionogi Presents Pivotal Ensitrelvir Fumaric Acid Phase 3 Data and Exploratory Long COVID Data at CROI |シオノギ製薬(塩野義製薬) [shionogi.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. medrxiv.org [medrxiv.org]
- 9. Trial Design | PAXLOVID® (nirmatrelvir tablets; ritonavir tablets) [paxlovidhcp.com]
- 10. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]
- 11. first10em.com [first10em.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Ensitrelvir
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like ensitrelvir are critical for maintaining laboratory safety and environmental protection. This guide provides a procedural framework for the safe disposal of ensitrelvir, adhering to general best practices for pharmaceutical waste.
Pre-Disposal Handling and Storage
Before disposal, proper storage of ensitrelvir is crucial to prevent accidental exposure or environmental contamination.[1][2][3][4] As a solid, ensitrelvir should be stored at -20°C for long-term stability, with some sources indicating stability for up to three or four years at this temperature.[1][5] For shorter periods, stock solutions can be stored at -80°C for up to a year.[1][2] It is recommended to prepare working solutions for immediate use.[1]
Storage Conditions for Ensitrelvir and its Formulations:
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years[1] |
| In Solvent | -80°C | Up to 1 year[1] |
| Stock Solution (-80°C) | -80°C | Up to 6 months[2][4] |
| Stock Solution (-20°C) | -20°C | Up to 1 month[2][4] |
Personal Protective Equipment (PPE)
When handling ensitrelvir for disposal, it is imperative to use appropriate personal protective equipment to avoid inhalation, skin, or eye contact.[6][7] This includes:
-
Protective gloves
-
Protective clothing
-
Eye and face protection
Ensure that a safety shower and eye wash station are readily accessible.[6]
Step-by-Step Disposal Procedure
The disposal of ensitrelvir must be conducted in accordance with local, state, and federal regulations for pharmaceutical waste.[6][8] The following steps provide a general guideline and should be adapted to meet the specific requirements of your institution and location.
Step 1: Initial Assessment and Containment
For spills or leftover material, the first step is to prevent further leakage or spillage.[7] Do not allow the substance to enter sewers or surface and ground water. For solid material, it should be picked up mechanically. Liquid solutions should be absorbed with a non-combustible, absorbent material like diatomite or universal binders.[6]
Step 2: Decontamination
After the initial containment and removal of the bulk material, decontaminate surfaces and equipment by scrubbing with alcohol.[6]
Step 3: Packaging and Labeling
Place the contained ensitrelvir waste and any contaminated materials (e.g., absorbent pads, used PPE) into a suitable, sealed container. Label the container clearly as hazardous or pharmaceutical waste, in line with your institution's and local regulations' requirements.
Step 4: Final Disposal
The final disposal of the packaged waste must be carried out in accordance with all applicable regulations.[6] This typically involves incineration or other approved methods for hazardous pharmaceutical waste.[9] It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance.
Logical Workflow for Ensitrelvir Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of ensitrelvir.
Caption: Workflow for the safe handling and disposal of ensitrelvir waste.
Regulatory Context
The U.S. Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[8] These regulations are in place to prevent environmental contamination from hazardous waste.[8] Many states have their own, often more stringent, regulations.[8] Therefore, it is essential for all laboratory personnel to be trained on these regulations and the specific procedures implemented by their institution.[10]
It is important to note that specific disposal protocols for investigational new drugs like ensitrelvir are often not publicly available in detail. The information provided here is based on general principles of chemical and pharmaceutical waste management found in safety data sheets. Always prioritize your institution's specific guidelines and consult with your EHS department for the most accurate and compliant disposal procedures.
References
- 1. Ensitrelvir | SARS-CoV | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. glpbio.com [glpbio.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. sdmedwaste.com [sdmedwaste.com]
- 9. researchgate.net [researchgate.net]
- 10. medprodisposal.com [medprodisposal.com]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Ensitrelvir
FOR IMMEDIATE RELEASE
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Ensitrelvir. It offers procedural, step-by-step guidance on personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.
Ensitrelvir (fumarate), a non-covalent, non-peptidic inhibitor of SARS-CoV-2 3CL protease, requires careful handling to minimize exposure and ensure personnel safety.[1] While some safety data sheets (SDS) do not classify the substance as hazardous under the Globally Harmonized System (GHS), others indicate potential risks such as acute oral toxicity, skin irritation, and serious eye irritation.[2] Therefore, adherence to the following safety protocols is imperative.
Personal Protective Equipment (PPE) Requirements
Appropriate PPE is the first line of defense against potential exposure to Ensitrelvir. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid Form) | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] | Chemical impermeable gloves (material to be selected based on specific lab protocols and solvent compatibility).[3] | Laboratory coat. | Not generally required if handled in a well-ventilated area or a chemical fume hood. |
| Solution Preparation and Handling | Tightly fitting safety goggles with side-shields.[3] | Chemical impermeable gloves.[3] | Laboratory coat. | Not generally required if handled in a well-ventilated area or a chemical fume hood. |
| Accidental Spill Cleanup | Tightly fitting safety goggles with side-shields.[3] | Chemical impermeable gloves.[3] | Fire/flame resistant and impervious clothing.[3] | Use a self-contained breathing apparatus in case of fire or major spills generating dust or aerosols.[2][4] |
| Firefighting | Tightly fitting safety goggles with side-shields.[3] | Chemical impermeable gloves.[3] | Fire/flame resistant and impervious clothing; self-contained breathing apparatus.[2][4] | Self-contained breathing apparatus.[2][4] |
Operational and Disposal Plans
A clear and concise plan for handling and disposing of Ensitrelvir is crucial for operational safety and environmental protection.
Handling and Storage Protocol
-
Ventilation: Always handle Ensitrelvir in a well-ventilated area. For procedures that may generate dust or aerosols, use a chemical fume hood.[2][3]
-
Avoid Contact: Take precautions to avoid contact with skin and eyes.[3] Do not eat, drink, or smoke when handling the product.[2]
-
Dust Prevention: Avoid the formation of dust and aerosols.[3]
-
Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep it away from incompatible materials and foodstuff containers.[3]
-
Solid Form: Can be stored at -20°C for more than 3 years.[5]
-
Stock Solutions: Typically stored at -80°C and can be stored for more than 1 year. It is recommended to aliquot the product to avoid repeated freeze-thaw cycles.[1][5] For short-term storage, samples can be kept at 4°C for more than one week.[5]
-
First Aid Measures
In the event of exposure, immediate action is critical. The following table outlines the recommended first aid procedures.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[4] |
| Skin Contact | Immediately wash off with soap and plenty of water. Take off contaminated clothing and shoes. Consult a physician.[2][3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Consult a physician.[2][3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3][4] |
Accidental Release Measures
-
Personal Precautions: Wear full personal protective equipment as outlined in the PPE table.[2][4] Ensure adequate ventilation and evacuate personnel to safe areas.[2]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains, sewers, or watercourses.[2][3][4]
-
Containment and Cleanup:
-
For solids, pick up mechanically and place in a suitable container for disposal.
-
For solutions, absorb with a liquid-binding material (e.g., sand, diatomite, universal binders).[2]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[2]
-
Collect all contaminated material for disposal according to regulations.[3]
-
Disposal Plan
All waste materials containing Ensitrelvir must be disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[3] Do not discharge to sewer systems.[3]
-
Contaminated Packaging: Containers should be triply rinsed (or equivalent) and offered for recycling or reconditioning.[3] Alternatively, puncture the packaging to make it unusable for other purposes and then dispose of it in a sanitary landfill.[3]
-
Unused Medication (General Guidance): If a drug take-back program is not available, unused medicine can be disposed of in the trash by following these steps:
-
Remove the drug from its original container.
-
Mix the medicine (do not crush tablets or capsules) with an unappealing substance such as dirt, cat litter, or used coffee grounds.[6]
-
Place the mixture in a sealed plastic bag.[6]
-
Throw the container in your household trash.[6]
-
Scratch out all personal information on the prescription label of the empty container before recycling or discarding.[6]
-
Visual Guides for Safety and Handling
To further clarify the safety protocols, the following diagrams illustrate the recommended PPE selection workflow and the disposal decision process.
Caption: PPE Selection Workflow for Ensitrelvir Handling.
Caption: Disposal Decision Process for Ensitrelvir Waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
